Ethyl L-cysteinate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3411-58-3 |
|---|---|
Molecular Formula |
C5H11NO2S |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H11NO2S/c1-2-8-5(7)4(6)3-9/h4,9H,2-3,6H2,1H3/t4-/m0/s1 |
InChI Key |
YVKSGVDJQXLXDV-BYPYZUCNSA-N |
SMILES |
CCOC(=O)C(CS)N |
Isomeric SMILES |
CCOC(=O)[C@H](CS)N |
Canonical SMILES |
CCOC(=O)C(CS)N |
Other CAS No. |
3411-58-3 |
physical_description |
White hygroscopic solid with a stench; [Alfa Aesar MSDS] |
Related CAS |
868-59-7 (hydrochloride) |
sequence |
C |
Synonyms |
cystanin cysteine ethyl ester ethyl cysteine ethyl cysteine hydrochloride L-cysteine ethyl este |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethyl L Cysteinate and Its Derivatives
Synthesis of Ethyl L-Cysteinate from Precursors
The synthesis of this compound primarily involves the esterification of L-cysteine. This can be achieved through several methods, with acid-catalyzed esterification being a prominent approach.
Esterification Reactions of L-Cysteine
Esterification of L-cysteine with ethanol (B145695) is a common method to produce this compound. This reaction is typically catalyzed by an acid to activate the carboxylic acid group of L-cysteine, making it more susceptible to nucleophilic attack by ethanol.
A widely employed method for the synthesis of this compound hydrochloride involves the use of thionyl chloride (SOCl₂) in ethanol. acs.orgresearchgate.net In this reaction, L-cysteine is treated with a mixture of thionyl chloride and ethanol. acs.org Thionyl chloride reacts with ethanol to form sulfurous acid ethyl ester chloride and hydrogen chloride in situ. The hydrogen chloride then acts as a catalyst for the esterification of L-cysteine with the excess ethanol.
The reaction involves suspending L-cysteine in ethanol, followed by the dropwise addition of thionyl chloride at a controlled temperature, often at 0°C, which is then refluxed. acs.org This method is efficient for producing the hydrochloride salt of this compound. The formation of the hydrochloride salt is advantageous as it often aids in the crystallization and purification of the product.
A patent describes a specific procedure where L-cysteine is reacted with ethanol and thionyl chloride in a flask. The molar ratio of thionyl chloride to L-cysteine is a critical parameter in this synthesis.
| Reactant | Molar Ratio/Volume |
| L-cysteine | 0.20 mol |
| Ethanol | 300 mL |
| Thionyl chloride | 0.30 mol |
Alternative Synthetic Routes to this compound
Besides the thionyl chloride method, other synthetic strategies exist for preparing this compound. One such method involves the direct reaction of L-cysteine hydrochloride with ethanol. In this process, L-cysteine hydrochloride is suspended in triethylamine, which acts as a base to neutralize the hydrochloride and free the amine group. The resulting mixture is then filtered, and the filtrate containing the free L-cysteine ethyl ester is concentrated.
Another approach involves the use of p-toluenesulfonic acid as a catalyst for the esterification of L-cysteine with ethanol. lsu.edu This method is a classic example of Fischer esterification.
Enzymatic processes also offer an alternative for the production of L-cysteine derivatives. google.com For instance, cysteine desulfhydrase can be used to produce L-cysteine and its derivatives. google.com
Derivatization and Functionalization of this compound
The presence of three functional groups (amino, thiol, and carboxyl) in this compound makes it a valuable precursor for a wide range of chemical transformations. N-acylation is a common derivatization reaction.
N-Acylation Reactions
The amino group of this compound can be readily acylated to introduce various acyl groups. This modification can significantly alter the molecule's properties.
N-Acetyl-L-cysteine Ethyl Ester (NACET) is a significant derivative of this compound. ppm.edu.plresearchgate.net It is synthesized by the N-acetylation of L-cysteine ethyl ester. ppm.edu.plresearchgate.net
One common method for the synthesis of NACET involves the reaction of L-cysteine ethyl ester with acetic anhydride (B1165640) in a suitable solvent like dichloromethane, often under an inert atmosphere (e.g., argon). ppm.edu.plresearchgate.net This reaction proceeds with high yield and chemical purity. ppm.edu.pl
Alternatively, NACET can be synthesized from N-acetyl-L-cysteine (NAC) by reacting it with acetyl chloride and absolute ethanol. ppm.edu.plresearchgate.netnih.gov In this process, acetyl chloride serves to generate anhydrous HCl, which catalyzes the esterification of the carboxylic acid group of NAC with ethanol. ppm.edu.plnih.gov
The synthesis of NACET is a crucial step in the preparation of S-nitroso-N-acetyl-l-cysteine ethyl ester (SNACET), a nitric oxide (NO) donor. nih.gov The synthesis of NACET is the initial step, followed by nitrosation to yield SNACET. nih.gov
| Starting Material | Reagents | Product |
| L-cysteine ethyl ester | Acetic anhydride, Dichloromethane | N-Acetyl-L-cysteine Ethyl Ester (NACET) |
| N-acetyl-L-cysteine (NAC) | Acetyl chloride, Absolute ethanol | N-Acetyl-L-cysteine Ethyl Ester (NACET) |
The resulting NACET is a white powder at room temperature and is freely soluble in water and organic solvents. ppm.edu.pl
S-Alkylation Reactions
The nucleophilic nature of the thiol group in this compound makes it amenable to S-alkylation reactions, a common strategy for introducing various alkyl and alkenyl groups onto the sulfur atom. This modification is pivotal in the synthesis of numerous cysteine derivatives with tailored properties.
The synthesis of S-ethyl-L-cysteine (SEC) can be achieved through the S-alkylation of L-cysteine or its ester derivatives. While direct alkylation of L-cysteine with an ethylating agent is a common route, the use of this compound offers an alternative pathway. The general principle involves the reaction of the thiol group with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base. The ester group can then be hydrolyzed to yield S-ethyl-L-cysteine. This compound is a naturally occurring sulfur-containing amino acid found in garlic and has been investigated for its neuroprotective effects. mdpi.comosaka-u.ac.jp
A general method for the S-alkylation of cysteine derivatives involves refluxing the cysteine thiol with an appropriate alkyl bromide in a solution of sodium ethoxide in ethanol, which can yield S-alkylated cysteine derivatives in good yield and high purity. ncats.io Although this method describes the synthesis of N-acetyl-S-ethyl-L-cysteine, the principle is applicable to this compound.
Table 1: Synthesis of S-Ethyl-L-cysteine (SEC) Analogs
| Starting Material | Reagent | Product | Reference |
| L-Cysteine | Ethyl Bromide | S-Ethyl-L-cysteine | prepchem.com |
| N-acetyl-L-cysteine | Ethyl Bromide | N-Acetyl-S-ethyl-L-cysteine | ncats.io |
S-Allyl-L-cysteine (SAC) is another significant, naturally occurring organosulfur compound found in garlic, known for its antioxidant and potential therapeutic properties. nih.govacs.org The synthesis of S-allyl-cysteine analogues often starts from L-cysteine or its derivatives. For instance, S-allyl cysteine can be prepared by reacting L-cysteine hydrochloride with allyl bromide in an aqueous ammonia (B1221849) solution. acs.org
To synthesize S-allyl-L-cysteine ethyl ester, S-allyl cysteine can be esterified using thionyl chloride in ethanol. acs.org This two-step process, involving initial S-allylation followed by esterification, highlights a common strategy for producing S-alkenyl cysteine esters. These compounds have been utilized as intermediates in the synthesis of hybrid molecules with potential anticancer activities. acs.orgacs.org
Table 2: Synthesis of S-Allyl-Cysteine Ethyl Ester
| Step | Starting Material | Reagents | Product | Yield | Reference |
| 1 | L-Cysteine hydrochloride | Allyl bromide, NH₄OH | S-Allyl-L-cysteine | 80% | acs.org |
| 2 | S-Allyl-L-cysteine | Thionyl chloride, Ethanol | S-Allyl-L-cysteine ethyl ester | 60% | acs.org |
The S-alkylation of this compound is not limited to ethyl and allyl groups. A variety of other S-alkyl and S-alkenyl cysteine derivatives can be synthesized using similar methodologies. For example, S-propyl-L-cysteine (SPC) and other side-chain-modified SAC derivatives have been synthesized and studied for their neuroprotective effects. mdpi.comosaka-u.ac.jp The general approach involves the reaction of this compound with the corresponding alkyl or alkenyl halide.
Furthermore, more complex derivatives have been synthesized for specific applications. For instance, methyl N-(tert-butoxycarbonyl)-S-[2-(3-thienyl)ethyl]-L-cysteinate was synthesized via the nucleophilic displacement of a tosyl group by the thiolate of protected cysteine. rsc.org This highlights the versatility of the S-alkylation reaction in creating cysteine derivatives with diverse functionalities.
Synthesis of S-Allyl-Cysteine Analogues
S-Nitrosation Reactions
S-nitrosation is the covalent attachment of a nitroso group to the sulfur atom of a thiol, forming an S-nitrosothiol. These compounds are important in biology as they can act as nitric oxide (NO) donors and are involved in various signaling pathways.
S-Nitroso-L-cysteine ethyl ester (SNCEE) is a lipophilic S-nitrosothiol that can readily cross cellular membranes, making it a useful tool for studying intracellular S-nitrosation events. nih.govacs.org The synthesis of SNCEE is typically achieved by the direct S-nitrosation of the hydrochloride salt of L-cysteine ethyl ester (CEE·HCl). nih.govacs.org
The reaction is carried out by treating CEE·HCl with a nitrosating agent such as ethyl nitrite (B80452) or an acidified solution of sodium nitrite. For example, one protocol involves dissolving CEE·HCl in methanol (B129727) and adding ethyl nitrite at low temperatures (0–4 °C). acs.org After a short incubation period, the solvent is removed to yield the red crystals of SNCEE·HCl. acs.org Another method involves cooling an acidic aqueous solution of N-acetyl-L-cysteine ethyl ester (NACET) and then adding sodium nitrite. nih.govacs.org While this is for the N-acetylated form, the principle of nitrosating the thiol group is the same.
Table 3: Synthesis of S-Nitroso-L-cysteine Ethyl Ester (SNCEE)
| Starting Material | Nitrosating Agent | Solvent | Product | Reference |
| L-Cysteine ethyl ester hydrochloride | Ethyl nitrite | Methanol | S-Nitroso-L-cysteine ethyl ester hydrochloride | acs.org |
| N-Acetyl-L-cysteine ethyl ester | Sodium nitrite, HCl | Water | S-Nitroso-N-acetyl-L-cysteine ethyl ester | nih.govacs.org |
The stability of SNCEE is a critical factor, as S-nitrosothiols can decompose, particularly in the presence of metal ions, heat, or light, to release nitric oxide. acs.org The hydrochloride salt of SNCEE is relatively stable in crystalline form. nih.govacs.org
Formation of Disulfide Linkages and Poly-Cysteine Structures
The thiol group of cysteine and its derivatives can be oxidized to form a disulfide bond (-S-S-), linking two cysteine residues. This is a fundamental reaction in protein chemistry, responsible for stabilizing the tertiary and quaternary structures of many proteins. creative-proteomics.com This reactivity also allows for the formation of polymers where the monomer units are linked through disulfide bonds or where cysteine residues are incorporated into a polymer backbone.
The formation of a disulfide bond from two molecules of this compound would result in the formation of diethyl L-cystinate. This oxidation can be achieved using various oxidizing agents. The disulfide bond formation is a reversible process and can be cleaved by reducing agents.
The synthesis of poly-cysteine structures, or polypeptides containing cysteine residues, is a significant area of research in materials science and biomedicine. While the direct polymerization of this compound is not a common method for creating high molecular weight polymers, cysteine derivatives are often incorporated into polymers. For instance, poly(L-cysteine) (PCys) based hybrid block copolypeptides have been synthesized through the ring-opening polymerization of protected L-cysteine N-carboxy anhydrides. mdpi.com These polymers can form nanoparticles and are responsive to redox stimuli due to the presence of the thiol groups, which can form disulfide crosslinks. mdpi.com
Another approach involves the polymerization of monomers functionalized with cysteine. For example, poly cysteine methacrylate (B99206) nanoparticles have been synthesized from a cysteine methacrylate monomer. rsc.org Furthermore, copolymers bearing cysteine moieties have been synthesized through methods like Stille coupling and post-polymerization functionalization. researchgate.net These materials often exhibit interesting self-assembly properties due to hydrogen bonding and the potential for disulfide crosslinking.
Synthesis of S-Ethyl-L-cysteinyl-L-cysteine Diethyl Ester
The synthesis of S-alkylated cysteine derivatives is a significant area of study. One such derivative is S-ethyl-L-cysteine (SEC), which can be synthesized from L-cysteine hydrochloride and ethyl bromide. google.com In a typical procedure, L-cysteine hydrochloride is reacted with ethyl bromide in an aqueous solution with the pH adjusted to between 9.5 and 10 using ammonia water. google.com This method can be adapted for the synthesis of dipeptides. For the synthesis of S-Ethyl-L-cysteinyl-L-cysteine Diethyl Ester, a similar principle would apply, involving the coupling of S-ethyl-L-cysteine with this compound, likely utilizing standard peptide coupling reagents.
Chemoenzymatic Oligomerization for Oligo(L-cysteine)
A chemoenzymatic approach has been developed for the synthesis of oligo(L-cysteine) using this compound as the monomer. This method leverages the catalytic activity of proteases in an aqueous solution, offering an environmentally favorable alternative to traditional polymerization techniques. researchgate.net
In one study, the oligomerization of thiol-unprotected L-cysteine ethyl ester (Cys-OEt) was catalyzed by proteinase K. researchgate.netresearchgate.netscience.govscience.gov This process yielded oligo(L-cysteine) with a well-defined structure and a degree of polymerization reaching up to 16-17, with an average of 8.8. researchgate.netresearchgate.netscience.govscience.gov A key advantage of this enzymatic approach is its regioselectivity, which allows for the polymerization of amino acid monomers while preserving reactive side groups like the thiol group. researchgate.net By using a high concentration of Cys-OEt, a high free thiol content of 78.0% was achieved in the resulting oligomer. researchgate.netresearchgate.netscience.govscience.gov Papain is another protease that has been used for the chemoenzymatic polymerization of L-cysteine ethyl ester. researchgate.net The resulting oligo(L-cysteine) exhibits notable thermal stability, showing no glass transition up to 200 °C. researchgate.netresearchgate.netscience.govscience.gov
| Parameter | Value |
| Monomer | L-cysteine ethyl ester (Cys-OEt) |
| Catalyst | Proteinase K or Papain |
| Degree of Polymerization (DP) | Up to 16-17 (average 8.8) |
| Free Thiol Content | 78.0% (at high Cys-OEt concentration) |
| Thermal Stability | No glass transition up to 200 °C |
Synthesis of Complex Amino Acid Derivatives
Synthesis of Ethyl β,β-Diethoxyalanyl-L-cysteinate Hydrochloride
The synthesis of more complex amino acid derivatives, such as Ethyl β,β-Diethoxyalanyl-L-cysteinate Hydrochloride, has been reported in the scientific literature. acs.org While the specific details of the synthesis are found in the cited publication, it represents the coupling of a modified alanine (B10760859) derivative with this compound. This type of synthesis highlights the utility of this compound as a nucleophile, reacting via its amino group to form a peptide bond with an activated carboxylic acid derivative of another amino acid.
Stereoselective Synthesis Utilizing L-Cysteine and its Esters
The inherent chirality of L-cysteine and its esters, including this compound, makes them valuable starting materials for stereoselective synthesis. The defined stereochemistry at the α-carbon can be used to induce chirality in newly formed stereocenters within a molecular scaffold.
Chiral Induction in Novel Scaffold Construction
L-cysteine and its derivatives are widely used to induce chirality in various nanostructures and novel molecular scaffolds. mdpi.comnih.govresearchgate.netnih.govmdpi.com The thiol group serves as an effective anchor for attaching the chiral molecule to surfaces, such as gold nanoparticles or semiconductor nanocrystals. mdpi.comresearchgate.net This attachment can induce chiral electronic states in the achiral material. researchgate.net
Synthesis of Bicyclic Hydantoinothiolactones
A notable application of stereoselective synthesis utilizing L-cysteine is the preparation of bicyclic hydantoinothiolactones. These compounds are key intermediates in the synthesis of (+)-biotin. nih.gov A highly stereoselective synthesis has been developed starting from L-cysteine. nih.gov
| Starting Material | Key Intermediate | Final Product Stereochemistry | Overall Yield |
| L-Cystine | (R)-2-phenyl-thiazolidine-4-carboxylic acid | cis-Bicyclic hydantoinothiolactone | 44% |
Control of Diastereoselectivity in Multi-Step Syntheses
The stereochemical outcome of multi-step syntheses involving this compound and its derivatives is highly dependent on the reaction conditions and the nature of the reactants. The formation of thiazolidine (B150603) derivatives, for instance, often results in a mixture of diastereomers. The condensation of L-cysteine with achiral aldehydes is typically not diastereoselective, yielding both cis and trans isomers. scielo.br However, the ratio of these diastereomers can be influenced by the solvent used; for example, in the synthesis of 2-(4-(2-ethoxy-2-oxoethoxy) phenyl) thiazolidine-4-carboxylic acid, the trans isomer is favored in DMSO, while the cis isomer is the major product in chloroform. nanobioletters.com
N-acylation of the resulting thiazolidine ring can proceed with a high degree of diastereoselectivity, which is crucial for controlling the stereochemistry of subsequent transformations. The choice of the aldehyde used in the initial condensation plays a significant role. Pivaldehyde is often employed as it forms a stable thiazolidine template where the bulky t-butyl group directs subsequent reactions. rsc.org In the Dieckmann cyclization of malonyloxazolidines and -thiazolidines derived from amino acids like cysteine, the reaction typically proceeds from the major 2,5-cis-malonylthiazolidine intermediate. This leads to the formation of bicyclic tetramates with the C-2 substituent in the less hindered exo-face of the newly formed ring system. rsc.org
Furthermore, the conditions of the acylation reaction itself can dictate the stereochemical outcome. Milder conditions, such as using acetic anhydride and pyridine (B92270) at room temperature, may favor the formation of the kinetically controlled trans diastereoisomer. scielo.br Conversely, employing more vigorous conditions like acetic anhydride in water at elevated temperatures can lead to the thermodynamically more stable cis isomer. scielo.br This control is often attributed to a ring-opening-ring-closure mechanism that allows for the inversion of configuration at the C-2 position of the thiazolidine ring. scielo.br
In the synthesis of more complex fused ring systems, such as tricyclic L-cysteine derivatives, the initial formation of thiazolidine diastereomers is followed by a stereoselective ring closure to generate an iminium cation, ultimately leading to a single stereoisomer as the thermodynamically controlled product. scielo.br The strategic use of bulky protecting groups on ester functionalities, like a diphenylmethyl group, has also been shown to enhance diastereoselectivity in alkylation reactions of related cyclic systems. pharm.or.jp
Isotopic Labeling Synthesis
Isotopically labeled compounds are invaluable tools in mechanistic and metabolic studies. The introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into this compound and its derivatives allows for the tracing of metabolic pathways and the elucidation of reaction mechanisms. symeres.comoup.com
Preparation of Radiolabeled S-Conjugates (e.g., [2-³H-ethyl]S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine)
The synthesis of radiolabeled S-conjugates of cysteine is essential for studying their metabolism and role in toxicology. General methods for synthesizing cysteine S-conjugates often involve the nucleophilic addition of cysteine to a suitable electrophile. researchgate.net A common procedure utilizes methanol and sodium methoxide (B1231860) as a base, which is often preferable to using liquid ammonia. researchgate.net This method is particularly useful when a labeled electrophile is available. For instance, the synthesis of S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC) S-conjugates can be adapted to incorporate a radiolabel. The high-Mr cysteine-S-conjugate β-lyase, an enzyme found in rat kidney cytosol, shows activity towards S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine. nih.gov
While direct synthesis examples for [2-³H-ethyl]S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine were not found in the provided search results, the synthesis of other radiolabeled cysteine derivatives provides a framework. For example, the synthesis of ⁹⁹ᵐTc-labelled L- and D-ethylene cysteamine (B1669678) cysteine ethyl ester (⁹⁹ᵐTc-ECCE) involves direct labeling at neutral pH and room temperature. nih.gov This resulted in the formation of two diastereomeric ⁹⁹ᵐTc-complexes for each starting material. nih.gov Similarly, S-alkylated cysteine derivatives conjugated to macrocycles have been radiolabeled with gallium-68 (B1239309) for PET imaging, demonstrating the feasibility of incorporating metallic radioisotopes. acs.org
Deuterium Labeling for Mechanistic Studies
Deuterium labeling is a powerful technique for investigating reaction mechanisms due to the kinetic isotope effect. symeres.com The incorporation of deuterium can help elucidate the pathways of metabolic transformations and the mechanisms of enzyme-catalyzed reactions. acs.orgresearchgate.net
For example, in the study of tryptophan metabolism, methionine γ-lyase was used to catalyze the exchange of protons at the 2- and 3-positions of S-ethyl-L-cysteine with deuterium from D₂O. rsc.org This deuterated intermediate was then used to synthesize [3,3-²H₂]Trp. rsc.org This demonstrates a chemoenzymatic approach to introduce deuterium into a cysteine derivative for mechanistic studies of a subsequent enzymatic reaction.
In the context of vinylation reactions using hypervalent iodine reagents, deuterium labeling has been employed alongside NMR analysis and DFT calculations to understand the regio- and stereochemical outcomes. diva-portal.org Mechanistic experiments involving deuterium labeling have also been crucial in understanding tungsten-catalyzed isomerization and functionalization of alkenes, where N-H/D exchange and subsequent insertion steps were tracked. researchgate.net
Metabolic studies of L-cysteine in the parasite Entamoeba histolytica utilized stable-isotope-labeled [U-¹³C₃, ¹⁵N]L-cysteine to trace its rapid metabolism into thiazolidine-4-carboxylic acid derivatives. asm.orgnih.gov While this study used ¹³C and ¹⁵N, a similar approach with deuterium-labeled this compound could be used to investigate its metabolic fate and the enzymes involved.
Spectroscopic and Structural Characterization Studies of Ethyl L Cysteinate
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic techniques are indispensable for the detailed characterization of molecular structures. For a molecule like Ethyl L-cysteinate, these methods offer precise information about the connectivity of atoms, their chemical environment, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a premier analytical tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR can provide atom-level structural information, including connectivity through scalar couplings and spatial proximity through the Nuclear Overhauser Effect (NOE).
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For this compound hydrochloride, the proton spectrum reveals distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the solvent used for the analysis.
Research on the oxidation of L-cysteine ethyl ester in dimethyl sulfoxide (B87167) (DMSO) has shown that the chemical shifts of the β-protons (the CH₂ group adjacent to the sulfur atom) are sensitive to the redox state of the thiol group. researchgate.netmdpi.com Upon oxidation and formation of a disulfide bond, these proton signals shift downfield. researchgate.net
The following table summarizes the ¹H NMR spectral data for this compound hydrochloride in different deuterated solvents. chemicalbook.com
| Proton Assignment | Structure Fragment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in D₂O (ppm) |
| α-CH | -CH(NH₃⁺)- | 4.34 | 4.45 |
| Ethyl CH₂ | -O-CH₂-CH₃ | 4.22 | 4.36 |
| β-CH₂ | -S-CH₂- | 3.12 | 3.20 |
| Ethyl CH₃ | -CH₂-CH₃ | 1.25 | 1.32 |
| SH | -SH | 2.11 | (not observed) |
| NH₃⁺ | -NH₃⁺ | 8.85 | (not observed) |
| Note: Exchangeable protons (SH, NH₃⁺) are often not observed in D₂O due to deuterium (B1214612) exchange. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy maps the carbon framework of a molecule. While less sensitive than ¹H NMR, it provides crucial information, with each unique carbon atom producing a distinct signal. The chemical shift of the β-carbon is particularly indicative of the cysteine residue's redox state. In reduced cysteines, the ¹³Cβ chemical shift is typically found around 27.3 ppm, whereas in the oxidized (disulfide) form, it shifts significantly downfield to approximately 42.1 ppm. nih.gov
Solid-state NMR studies on ethylated cysteine residues within proteins show that the ethyl group carbons have characteristic chemical shifts, with the methylene (B1212753) (-S-CH₂-) carbon appearing in the 31–35 ppm region and the methyl (-CH₃) carbon in the 14.5–15.5 ppm region. nih.gov
The table below details the ¹³C NMR chemical shifts for this compound hydrochloride. guidechem.com
| Carbon Assignment | Structure Fragment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in D₂O (ppm) |
| Carbonyl (C=O) | -C(O)O- | 168.6 | 171.5 |
| Ethyl O-CH₂ | -O-CH₂-CH₃ | 62.9 | 65.1 |
| α-C | -CH(NH₃⁺)- | 52.6 | 54.1 |
| β-C | -S-CH₂- | 24.3 | 24.8 |
| Ethyl CH₃ | -CH₂-CH₃ | 13.8 | 13.9 |
Tritium (B154650) Nuclear Magnetic Resonance (³H NMR)
Tritium (³H) is a radioactive isotope of hydrogen that is NMR-active. ³H NMR spectroscopy is a specialized technique used to analyze tritiated, or tritium-labeled, compounds. While not a routine method for structural elucidation, it is invaluable for tracking molecules in biological systems or for analyzing the products of radiolabeling reactions. nih.gov
A method for the qualitative and quantitative analysis of complex mixtures of tritium-labeled amino acids and peptides using high-resolution ³H NMR has been developed. nih.gov This technique allows for the determination of tritium distribution within a molecule. nih.govresearchgate.net For this compound, introducing a tritium label would allow its metabolic pathways or binding interactions to be followed with high sensitivity. Specific ³H NMR spectral data for this compound is not widely available in the literature, as its application is reserved for specialized tracer studies.
Rotational Nuclear Overhauser Effect Spectroscopy (ROESY ¹H NMR)
ROESY is a 2D NMR technique that detects protons that are close to each other in space, similar to the more common NOESY experiment. ROESY is particularly effective for molecules of intermediate molecular weight (roughly 500-2000 Da), a range where the standard Nuclear Overhauser Effect (NOE) can be zero or very weak, making detection difficult. umn.edu
The ROESY experiment detects correlations through space, providing crucial information for determining the three-dimensional conformation of a molecule in solution. huji.ac.il For this compound, a ROESY spectrum would reveal spatial correlations between the protons of the ethyl group and the protons of the cysteine backbone. This data can be used to define the preferred orientation of the ester group relative to the rest of the molecule. This technique has been successfully applied to determine the carbohydrate attachment sites and establish the stereochemistry of other complex amino acid derivatives and cysteine-containing peptides. acs.orgresearchgate.netnih.gov
Tritium Nuclear Magnetic Resonance (3H NMR)
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and structural elucidation of chemical compounds. For amino acid derivatives like this compound, different ionization methods provide complementary information.
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process results in the formation of a molecular ion (M⁺·) and extensive fragmentation, providing a characteristic "fingerprint" for the molecule that is valuable for structural elucidation.
Key fragmentation processes for amino acid ethyl esters include:
Cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage): This leads to the loss of the ester group, forming an [M - COOC₂H₅]⁺ ion.
Formation of the iminium ion: A major fragmentation pathway involves the cleavage of the bond between the α- and β-carbons, resulting in a stable [CH(NH₂)COOC₂H₅]⁺ ion.
Loss of an alkene from the ester: A characteristic process for ethyl esters is the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement, leading to an ion at [M - 28]⁺. annualreviews.org
Cleavage of the amino acid side chain: The R-group of the amino acid also fragments. For this compound, the side chain is -CH₂SH. The presence of the sulfur atom is known to influence fragmentation, often leading to competing decomposition pathways and the formation of sulfur-containing fragment ions. nist.gov
Based on these principles, the EI-MS spectrum of this compound would be expected to show a complex pattern of fragment ions that allows for the confirmation of its core amino acid structure, the ethyl ester group, and the sulfur-containing side chain.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment (FAB) is a soft ionization technique used for analyzing non-volatile and thermally unstable compounds. nih.gov In FAB-MS, the sample is mixed with a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. nih.gov This process causes the sample molecules to be desorbed and ionized from the matrix.
FAB-MS is particularly effective for analyzing polar molecules like amino acids and their derivatives. It typically produces protonated molecules, [M+H]⁺, and sometimes deprotonated molecules, [M-H]⁻, which allows for the determination of the molecular weight. nih.gov Studies on cysteine conjugates using FAB combined with tandem mass spectrometry (MS/MS) show that this technique is highly successful in generating molecular ion species. Upon collisional activation, these adducts undergo characteristic cleavages around the sulfur atom, providing significant structural information about the conjugate. This makes FAB-MS a valuable tool for identifying and characterizing xenobiotics that have formed adducts with cysteine or related compounds.
For this compound, FAB-MS would be expected to produce a strong signal for the protonated molecule [C₅H₁₁NO₂S + H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus one. Further analysis by tandem mass spectrometry (MS/MS) would induce fragmentation, likely involving the characteristic cleavage of the C-S and S-H bonds, providing detailed structural insights.
Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOF-MS)
Capillary electrophoresis-time of flight mass spectrometry is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the high speed and mass accuracy of a time-of-flight mass analyzer. This hyphenated technique is exceptionally well-suited for the analysis of complex mixtures of polar and charged metabolites.
Studies have utilized CE-TOF-MS to investigate the metabolism of L-cysteine in biological systems. researchgate.net In these studies, trophozoites were cultured with stable-isotope-labeled L-cysteine, and the resulting metabolites were extracted and analyzed. researchgate.net The CE-TOF-MS analysis successfully identified several L-cysteine-derived metabolites, demonstrating the method's capability to separate and identify structurally similar, polar compounds within a complex biological matrix. researchgate.net
While specific studies on the CE-TOF-MS analysis of this compound are not detailed in the available literature, the established success of the technique for L-cysteine and its derivatives indicates its high applicability. For this compound, which is a polar and charged molecule (as its hydrochloride salt), CE-TOF-MS would provide efficient separation from other components and accurate mass measurement, enabling its unambiguous identification and quantification in various samples. The typical setup for cationic metabolite analysis involves separation in a fused-silica capillary with a low-pH buffer like formic acid, followed by electrospray ionization in the positive-ion mode. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a characteristic fingerprint based on the molecule's functional groups.
The IR spectrum of this compound hydrochloride has been recorded and is used as a standard method for its identification. osti.gov The spectrum shows characteristic absorption bands corresponding to the various functional groups present in the molecule. Analysis of the solid-state spectrum reveals shifts in certain bands due to intermolecular interactions and crystal packing forces.
Table 1: Characteristic Infrared (IR) Spectroscopy Bands for this compound Hydrochloride (Solid State)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3300 | Amine group (N-H) stretching |
| ~2900 | Spectral contamination due to oil (in mineral oil mull) |
| ~2550 | Thiol group (S-H) stretching |
| 1740 | Carbonyl (C=O) stretching of the ester |
| 1580 | NH₃⁺ asymmetric deformation |
| 1500 | NH₃⁺ symmetric deformation |
| 1230 | C-O stretching of the ester |
Data compiled from published research findings.
The positions of the thiol and amine peaks are noted to be different in the solid state compared to in aqueous solutions, where hydrogen bonding with water molecules causes band broadening.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
The Raman spectrum of solid this compound hydrochloride has been thoroughly investigated. These studies provide detailed assignments of the observed vibrational modes, offering insights into the molecule's structural properties in the crystalline state.
Table 2: Selected Raman Spectroscopy Bands for this compound Hydrochloride (Solid State)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2977 | ν(CH₃) asymmetric stretching |
| 2940 | ν(CH₃) symmetric stretching |
| 2881 | ν(CH₂) asymmetric stretching |
| 2577 | ν(S-H) stretching |
| 1739 | ν(C=O) stretching |
| 1445 | δ(CH₂) scissoring |
| 856 | ν(C-C) stretching |
| 670 | ν(C-S) stretching |
| 274 | δ(C-C-S) deformation |
Data sourced from Arias et al. The notation ν represents stretching, and δ represents deformation (bending).
In the Raman spectrum, the S-H stretching band is a key indicator of intermolecular interactions. Studies comparing the solid state and aqueous solutions show shifts in this band, reflecting changes in hydrogen bonding involving the thiol group.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of electromagnetic radiation. For this compound, Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are particularly informative.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. uobabylon.edu.iqlibretexts.org In aqueous solutions, this compound hydrochloride (CE) exhibits an absorption maximum at approximately 219 nm. researchgate.netsemanticscholar.org This absorption is attributed to electronic transitions within the molecule, likely involving the thiol and ester functional groups. semanticscholar.orgacs.org The position of the absorption maximum can be influenced by the solvent environment and the pH of the solution. researchgate.net
| Compound | Solvent | λmax (nm) |
| This compound hydrochloride | Aqueous solution | 219 |
| L-cysteine | Aqueous solution | 199 |
| N-acetyl-L-cysteine (pH 3.28) | Aqueous solution | 228 |
| N-acetyl-L-cysteine (pH 8.50) | Aqueous solution | 232 |
| N-acetyl-L-cysteine (pH 11.50) | Aqueous solution | 240 |
This table presents the maximum absorption wavelengths (λmax) for this compound and related compounds in aqueous solutions.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. rsc.org As a chiral molecule, this compound is CD active. The CD spectrum of this compound in aqueous solution shows a distinct signal, which provides information about its stereochemistry and conformation in solution. researchgate.netacs.org The sign of the CD band for this compound is opposite to that observed for N-acetyl-L-cysteine, highlighting the influence of the different functional groups on the chiroptical properties of the molecule. semanticscholar.org The CD signal can be influenced by factors such as pH and the interaction with other molecules or surfaces. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Crystallographic Analysis
Crystallographic analysis, specifically X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.
| Crystal Data for this compound hydrochloride | |
| Formula | C5H12ClNO2S |
| Formula Weight | 185.67 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 5.666(1) |
| b (Å) | 8.892(2) |
| c (Å) | 18.005(4) |
| V (ų) | 907.5(3) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.359 |
This table summarizes the crystallographic data obtained from the X-ray diffraction analysis of this compound hydrochloride. researchgate.net
Polarimetric Analysis
Polarimetry is a technique used to measure the rotation of the plane of polarized light as it passes through a solution of a chiral compound.
The optical rotation of a chiral substance is a characteristic physical property. For this compound hydrochloride, the specific rotation is typically measured in a solution of 1 M hydrochloric acid (HCl). sigmaaldrich.comsigmaaldrich.com The reported values for the specific rotation ([α]D20) are in the range of -7.9° to -13°. sigmaaldrich.comfishersci.ie This negative value indicates that this compound is levorotatory, meaning it rotates the plane of polarized light to the left. The specific rotation is a crucial parameter for confirming the enantiomeric purity of the compound.
| Compound | Concentration | Solvent | Specific Rotation [α]D20 |
| L-Cysteine ethyl ester hydrochloride | c = 1 | 1 M HCl | -7.9° |
| L-Cysteine ethyl ester hydrochloride | c = 1 | 1 M HCl | -9° to -13° |
This table shows the specific optical rotation values for L-Cysteine ethyl ester hydrochloride under specified conditions. sigmaaldrich.comfishersci.ie
Computational Investigations of Ethyl L Cysteinate and Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. For Ethyl L-cysteinate and its derivatives, these methods yield valuable descriptors that help characterize the compound's behavior in different chemical environments.
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a useful metric for predicting the transport properties of molecules. Computational analysis provides a TPSA value for this compound of 53.3 Ų nih.gov. For comparison, the related derivative S-Ethyl-L-cysteine has a calculated TPSA of 88.6 Ų nih.govchem960.com.
| Compound | TPSA (Ų) | Source |
| This compound | 53.3 | Computed by Cactvs 3.4.8.18 (PubChem) nih.gov |
| S-Ethyl-L-cysteine | 88.6 | Computed by Cactvs 3.4.8.18 (PubChem) nih.govchem960.com |
The partition coefficient (LogP) represents the ratio of a compound's concentration in a mixture of two immiscible phases, typically octanol (B41247) and water, at equilibrium. It is a key indicator of a molecule's lipophilicity. Different computational models can yield varying LogP values. For this compound, the calculated XLogP3-AA value is -0.1 nih.gov. In contrast, the derivative S-Ethyl-L-cysteine is predicted to be more hydrophilic, with an XLogP3-AA value of -2.3 and an ALOGPS calculated value of -1.8 nih.govhmdb.ca.
| Compound | Calculated LogP | Method | Source |
| This compound | -0.1 | XLogP3-AA | PubChem nih.gov |
| S-Ethyl-L-cysteine | -2.3 | XLogP3-AA | PubChem nih.gov |
| S-Ethyl-L-cysteine | -1.8 | ALOGPS | Human Metabolome Database hmdb.ca |
Hydrogen bond donors and acceptors are critical features that influence a molecule's interaction with its environment, including solvents and biological macromolecules. A hydrogen bond donor includes a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen), while an acceptor is an electronegative atom with a lone pair of electrons. libretexts.org Computational methods predict that this compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor. nih.gov The derivative S-Ethyl-L-cysteine is calculated to have between 3 and 4 acceptors and 2 donors, depending on the computational model used. nih.govhmdb.ca
| Compound | Hydrogen Bond Acceptor Count | Hydrogen Bond Donor Count | Source |
| This compound | 3 | 1 | Computed by Cactvs 3.4.8.18 (PubChem) nih.gov |
| S-Ethyl-L-cysteine | 4 | 2 | Computed by Cactvs 3.4.8.18 (PubChem) nih.gov |
| S-Ethyl-L-cysteine | 3 | 2 | ChemAxon hmdb.ca |
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This property is defined as any single non-ring bond, attached to a non-terminal, non-hydrogen atom. For both this compound and its derivative S-Ethyl-L-cysteine, the number of rotatable bonds is consistently calculated to be 4. nih.govnih.govhmdb.ca
| Compound | Rotatable Bond Count | Source |
| This compound | 4 | Computed by Cactvs 3.4.8.18 (PubChem) nih.gov |
| S-Ethyl-L-cysteine | 4 | Computed by Cactvs 3.4.8.18 (PubChem) nih.gov |
Hydrogen Bond Acceptor and Donor Counts
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are used to study the conformational behavior and interactions of molecules in various environments, particularly in solution.
Implicit solvent models are a computationally efficient method for simulating the effects of a solvent on a solute molecule. mdpi.comfrontiersin.org Instead of representing individual solvent molecules, the solvent is treated as a continuous medium with a defined dielectric constant. wikipedia.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation method available in several quantum chemistry software packages. wikipedia.orgq-chem.com
Research on L-cysteine derivatives has utilized PCM to understand their structural behavior in solution. acs.orgfigshare.com A conformational analysis of esterified L-cysteine derivatives, such as this compound, was performed using the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). beilstein-journals.org The study found that for these esterified derivatives, the conformational stability and the populations of different conformers were not very sensitive to the solvent effect, as only small changes were observed when the solvent's dielectric constant was increased. beilstein-journals.org This suggests that the fundamental conformational preferences of this compound are largely maintained across different solvent environments. beilstein-journals.org These computational approaches are valuable for explaining the behavior of bioavailable sites in aqueous media. acs.orgacs.org
Explicit Solvent Simulations (e.g., Molecular Dynamics, Solute–Solvent Clusters)
Explicit solvent simulations are computational methods used to model the detailed interactions between a solute, such as this compound, and the individual molecules of the surrounding solvent. acs.orgosti.gov These techniques are crucial for understanding how the solvent influences the solute's structure, dynamics, and function at a molecular level. The most common method for this is molecular dynamics (MD), which simulates the physical movements of atoms and molecules over time. acs.org
In these simulations, the system is typically composed of one or more this compound molecules placed in a box filled with a large number of individual solvent molecules, most commonly water. biorxiv.orgillinois.edu The interactions between all atoms are governed by a molecular mechanics force field. The influence of the aqueous environment on the properties of this compound can be simulated using these explicit methods, which provide insights into the behavior of bioavailable sites in solution. acs.orgresearchgate.net
Studies on cysteine and its derivatives often employ explicit water models like TIP3P or SPC/E to accurately represent the solvent. biorxiv.orgillinois.edu The simulations track the trajectories of all molecules, allowing for the calculation of various properties. For instance, radial distribution functions can be determined to understand the structuring of water molecules around the different functional groups (thiol, amine, ester) of this compound. Furthermore, dynamic properties such as the diffusion coefficient of the molecule within the solvent can be calculated to understand its transport behavior. acs.org An alternative to full MD simulations is the use of solute-solvent clusters, where the solute is surrounded by a finite number of solvent molecules. This "microsolvation" model can provide a highly accurate description of the local solute-solvent interactions. acs.orgresearchgate.net
Table 1: Typical Parameters and Outputs of an Explicit Solvent MD Simulation for a Cysteine Derivative
| Parameter/Output | Description | Example Value/System |
| Simulation Software | Program used to run the molecular dynamics simulation. | GROMACS, AMBER |
| Force Field | Set of parameters used to describe the potential energy of the system. | AMBER, OPLS-AA, GROMOS |
| Solvent Model | The specific model used to represent water molecules. | TIP3P, SPC/E |
| System Size | The number of atoms or molecules included in the simulation box. | ~1 solute molecule per 1000 water molecules |
| Simulation Time | The total time duration simulated. | Nanoseconds (ns) to Microseconds (µs) |
| Calculated Property | A measurable quantity derived from the simulation. | Diffusion Coefficient, Radial Distribution Function |
Conformational Analysis
Conformational analysis of this compound involves identifying the stable three-dimensional arrangements of the molecule and determining their relative energies. Due to the flexibility of its backbone and side chain, this compound can adopt multiple conformations, or rotamers, in a solution. beilstein-journals.orgbeilstein-journals.org These conformations are in equilibrium, and their relative populations are determined by their free energies.
Quantum chemical calculations are a primary tool for this analysis. beilstein-journals.org Methods like Density Functional Theory (DFT), using functionals such as ωB97X-D with large basis sets (e.g., aug-cc-pVTZ), can accurately predict the geometries and energies of the most stable conformers in both the gas phase and in solution. beilstein-journals.orgbeilstein-journals.org For esterified derivatives of L-cysteine, studies have shown that the conformational stability is not highly sensitive to the solvent environment. beilstein-journals.org
Table 2: Calculated Relative Energies for Major Conformers of L-Cysteine Methyl Ester (a close analog of this compound)
| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Solution, kcal/mol) | Population (Solution, %) |
| Conformer A | 0.00 | 0.00 | 49.9 |
| Conformer B | 0.12 | 0.17 | 31.6 |
| Conformer C | 0.82 | 0.81 | 9.9 |
| Conformer D | 1.09 | 1.11 | 4.9 |
| Data derived from studies on L-cysteine methyl ester, which serves as a structural model for this compound. beilstein-journals.orgbeilstein-journals.org |
Molecular Mechanics Force Fields
Molecular mechanics (MM) simulations, including the explicit solvent simulations described previously, rely on a set of mathematical functions and associated parameters known as a force field to calculate the potential energy of a system. nih.gov For a molecule like this compound, the force field provides the necessary parameters to describe the energy associated with bond stretching, angle bending, torsional rotations (dihedrals), and non-bonded interactions (van der Waals and electrostatic). nih.govfrontiersin.org
Several well-established force fields are used for simulating biomolecules and related organic compounds, including AMBER, CHARMM, and GROMOS. biorxiv.org For new or modified molecules like this compound, which is a derivative of a standard amino acid, parameters must be carefully developed and validated. frontiersin.orgnih.gov This process, known as parameterization, typically involves fitting the MM parameters to reproduce high-level quantum mechanical (QM) calculations or experimental data. nih.govfrontiersin.org
For instance, atomic charges are often derived by fitting them to the electrostatic potential (ESP) calculated by QM methods. nih.gov Bond and angle force constants can be obtained from QM frequency calculations, while torsional parameters are determined by fitting the MM energy profile to the potential energy scan of the rotating bond calculated at a high level of theory. nih.gov Specialized force fields like the General Amber Force Field (GAFF) are designed to provide compatible parameters for a wide range of organic molecules to be used in conjunction with standard biomolecular force fields like AMBER ff14SB. frontiersin.org
Table 3: Key Components of a Molecular Mechanics Force Field
| Parameter Type | Description |
| Bond Stretching | Describes the energy required to stretch or compress a covalent bond from its equilibrium length. |
| Angle Bending | Describes the energy required to bend the angle between three connected atoms. |
| Torsional (Dihedral) | Describes the energy barrier associated with rotation around a central bond. |
| Non-bonded (van der Waals) | Models the short-range repulsive and long-range attractive forces between atoms. |
| Non-bonded (Electrostatic) | Models the Coulombic interactions between atoms based on their partial atomic charges. |
Electronic Structure Analysis
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to Lewis structures, such as 2-center bonds and 1-center lone pairs. unlp.edu.ar A key feature of NBO analysis is its ability to identify and quantify hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. nih.govunlp.edu.ar
In this compound and its derivatives, hyperconjugation plays a critical role in determining conformational stability. beilstein-journals.orgnih.gov These interactions are more significant than intramolecular hydrogen bonding in dictating the preferred geometry. beilstein-journals.org The NBO method calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction, providing a quantitative measure of its importance. For example, a significant interaction involves the delocalization of electron density from a lone pair on the sulfur atom (LPS) to the anti-bonding orbital of a neighboring C-C or C-H bond (σ*).
Studies on cysteine esters show that the sum of these hyperconjugative interactions, balanced against steric repulsions (unfavorable Pauli exchange interactions), governs the relative stability of the different conformers. beilstein-journals.orgnih.gov
Table 4: Key Hyperconjugative Interactions and Steric Energies for Stable Conformers of L-Cysteine Methyl Ester (as a model for this compound)
| Conformer | Relative Hyperconjugative Energy (kcal/mol) | Relative Steric Energy (kcal/mol) | Key Donor-Acceptor Interaction |
| Conformer A | 0.00 | 0.17 | LP (S) → σ* (C-C) |
| Conformer B | 0.17 | 0.00 | LP (S) → σ* (C-H) |
| Conformer C | 0.50 | 0.48 | nO → σN-H |
| Conformer D | 0.88 | 0.38 | LP (N) → σ (C-C) |
| Energies are relative to the most stable conformer. Data interpreted from NBO analysis of L-cysteine methyl ester. beilstein-journals.orgnih.gov |
Biochemical and Mechanistic Explorations of Ethyl L Cysteinate and Its Derivatives
Intracellular Uptake and Membrane Permeability
Cell-Penetrant Properties of Ethyl Ester Derivatives
Ethyl L-cysteinate (L-CYSee) is a derivative of the amino acid L-cysteine, modified by an ethyl ester group. This structural alteration significantly enhances its ability to permeate cell membranes. researchgate.net The increased lipophilicity, or fat-solubility, of L-CYSee compared to its parent compound, L-cysteine, facilitates its passage through the lipid bilayers that enclose cells. This characteristic is not unique to the ethyl ester of L-cysteine; other esterified forms, such as methyl and isopropyl esters of cysteine, also exhibit improved cell penetration. researchgate.net For instance, N-acetyl-L-cysteine ethyl ester (NACET), another derivative, is noted for its lipophilic and cell-permeable nature, allowing it to readily cross cellular membranes. nih.gov This enhanced permeability allows these derivatives to serve as effective intracellular delivery vehicles for cysteine. researchgate.net
The cell-penetrant properties of these ethyl ester derivatives have been observed in various cell types, including neurons and peripheral cells. researchgate.netfrontiersin.org Once inside the cell, these esterified compounds can be hydrolyzed by intracellular enzymes called esterases. This process cleaves the ester bond, releasing L-cysteine and allowing it to become available for various cellular processes. researchgate.net
Influence of Esterification on Cellular Entry
The process of esterification, which involves the reaction of a carboxylic acid with an alcohol to form an ester, is a key factor in improving the cellular uptake of L-cysteine. L-cysteine itself is a hydrophilic molecule, and its entry into cells is typically mediated by specific transporter proteins. By converting the carboxyl group of L-cysteine into an ethyl ester, the molecule becomes more lipid-soluble, enabling it to diffuse more readily across the cell membrane.
This increased lipophilicity is a critical factor for bypassing the limitations of transporter-dependent uptake. Research has shown that ethyl ester derivatives of cysteine can lead to a significant increase in intracellular cysteine levels compared to the administration of L-cysteine alone. For example, studies using rat lung slices demonstrated that cysteine isopropyl ester (CIPE) and cysteine cyclohexyl ester resulted in considerable increases in intracellular cysteine. Similarly, N-acetyl-L-cysteine ethyl ester (NACET) has been shown to be more effective at increasing intracellular glutathione (B108866) (GSH) levels, a downstream product of cysteine metabolism, than N-acetyl-L-cysteine (NAC) itself, which is less lipophilic. nih.gov The enhanced cellular entry due to esterification makes these compounds valuable tools for studying the intracellular roles of cysteine and for potential therapeutic applications where increasing intracellular cysteine is beneficial.
Interaction with Cellular Transport Systems
Modulation of Excitatory Amino Acid Transporter 3 (EAAT3) Activity
Research suggests that this compound can counteract the inhibitory effects of certain substances on the Excitatory Amino Acid Transporter 3 (EAAT3). frontiersin.orgphysiology.org EAAT3, also known as EAAC1, is a crucial transporter protein responsible for the uptake of glutamate (B1630785) and L-cysteine into neurons. biorxiv.orgnih.govmdpi.com Certain opioids, such as morphine, have been shown to inhibit EAAT3-mediated transport of L-cysteine. frontiersin.orgphysiology.orgfrontiersin.orgnih.govnih.govnih.gov This inhibition can lead to a decrease in intracellular cysteine levels, which has been implicated in the development of opioid dependence. frontiersin.orgnih.govnih.gov
This compound, due to its enhanced cell permeability, can bypass the inhibited EAAT3 transporter and deliver cysteine directly into the neuron. frontiersin.org By restoring intracellular cysteine levels, this compound can mitigate the downstream consequences of EAAT3 inhibition by opioids. frontiersin.orgnih.gov This mechanism has been proposed to explain the observed effects of L-CYSee in reducing physical dependence on morphine in animal models. frontiersin.orgnih.gov The ability of L-CYSee to counteract the effects of EAAT3 inhibition highlights the importance of this transporter in neuronal cysteine homeostasis.
Effects on L-Cysteine Transport into Neurons
The transport of L-cysteine into neurons is a critical process for maintaining neuronal health and function, as L-cysteine is a precursor for the synthesis of the major antioxidant glutathione (GSH). nih.govmdpi.com The primary transporter responsible for L-cysteine uptake into neurons is EAAT3. nih.govmdpi.com As mentioned, the function of this transporter can be impaired by substances like morphine, leading to reduced intracellular cysteine. frontiersin.orgnih.govnih.gov
This compound provides an alternative route for L-cysteine to enter neurons. frontiersin.org Its lipophilic nature allows it to cross the neuronal membrane independently of EAAT3. Once inside the neuron, intracellular esterases convert this compound back into L-cysteine, thereby increasing the intracellular concentration of this vital amino acid. researchgate.net This bypass mechanism effectively circumvents the issue of inhibited EAAT3 transport. frontiersin.orgfrontiersin.orgnih.gov Studies have shown that while L-cysteine administration alone may not be effective in overcoming the effects of EAAT3 blockade, cell-penetrant derivatives like this compound can successfully restore intracellular cysteine levels. frontiersin.orgfrontiersin.org This underscores the significance of esterification for enhancing the delivery of L-cysteine to neurons, particularly under conditions where normal transport mechanisms are compromised.
Modulation of Endogenous Biochemical Pathways
Once inside the cell, the L-cysteine delivered by this compound can participate in several crucial biochemical pathways. One of the most significant is the synthesis of glutathione (GSH), a primary intracellular antioxidant. nih.gov By increasing the availability of L-cysteine, which is a rate-limiting precursor for GSH synthesis, this compound can boost cellular antioxidant defenses. nih.gov This has been demonstrated in studies where treatment with N-acetyl-L-cysteine ethyl ester (NACET) led to a significant increase in intracellular GSH levels. nih.gov
Furthermore, the replenished intracellular L-cysteine can influence redox-sensitive signaling pathways. physiology.org For example, it has been proposed that the effects of L-CYSee in the context of opioid dependence are related to the modulation of redox-based changes in DNA methylation and retrotransposon transcription, which are affected by intracellular cysteine levels. physiology.orgnih.govfrontiersin.org The sulfur atom in the cysteine molecule is highly reactive and plays a key role in these processes. frontiersin.org
Additionally, intracellular L-cysteine can be a substrate for the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles. physiology.org The conversion of L-cysteine to H₂S is catalyzed by enzymes such as cystathionine-γ-lyase (CSE). physiology.org By providing the necessary substrate, this compound can potentially modulate H₂S-mediated signaling pathways. physiology.org
The ability of this compound to influence these fundamental biochemical pathways highlights its potential as a tool to study and manipulate cellular processes dependent on cysteine availability.
Table of Research Findings on this compound and its Derivatives
Table of Compound Names
Influence on Purine (B94841) Nucleotide Biosynthesis Pathways
This compound derivatives have been shown to exert a significant influence on the de novo pathways of purine nucleotide biosynthesis. nih.gov These pathways are crucial for the synthesis of nucleotides, which are the fundamental building blocks of DNA and RNA. nih.govacs.org Research on a specific derivative, L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride, demonstrated that it selectively targets and inhibits enzymes that are dependent on L-glutamine within the purine synthesis cascade. nih.gov This selective action disrupts the normal production of purine nucleotides without significantly affecting the biosynthetic pathways of pyrimidines. nih.gov The mechanism involves acting as an antagonist to L-glutamine, a key nitrogen donor in several steps of purine ring assembly. nih.govdrugbank.com By interfering with these L-glutamine-requiring steps, the compound effectively curtails the cell's ability to produce essential purine nucleotides like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov
Effects on Enzymes of Nucleotide Metabolism (e.g., Amidophosphoribosyltransferase, FGAM Synthase, GMP Synthase)
The targeted disruption of purine synthesis by the this compound derivative is achieved through the direct inhibition of key L-glutamine-requiring enzymes. nih.gov Studies in rat hepatoma models revealed a selective and potent inhibition of these enzymes following administration of the compound. nih.gov
Specifically, the activities of the following enzymes were markedly reduced:
Amidophosphoribosyltransferase (ATase): This enzyme catalyzes the first committed step in de novo purine biosynthesis, transferring an amino group from glutamine to phosphoribosyl pyrophosphate (PRPP). inrae.frasm.org Its activity was inhibited to just 21% of control levels. nih.gov
FGAM Synthase (Phosphoribosylformylglycinamidine synthase): This enzyme is involved in a later step of the pathway, also utilizing glutamine as a nitrogen donor. drugbank.com It experienced the most profound inhibition, with its activity plummeting to only 1% of control levels. nih.gov
GMP Synthase: This enzyme catalyzes the final step in the synthesis of GMP from xanthosine (B1684192) monophosphate (XMP), using the amide of glutamine. mdpi.com Its activity was reduced to 69% of control levels. nih.gov
In contrast, the activities of enzymes involved in pyrimidine (B1678525) biosynthesis, such as carbamoyl-phosphate synthase II and CTP synthase, were not significantly altered, highlighting the selectivity of the compound for the purine pathway. nih.gov
Table 1: Inhibitory Effect of an this compound Derivative on Purine Biosynthesis Enzymes in Hepatoma 3924A Cells
| Enzyme | Role in Purine Synthesis | Remaining Activity (% of Control) |
|---|---|---|
| Amidophosphoribosyltransferase | Catalyzes the first committed step | 21% |
| FGAM Synthase | Catalyzes the conversion of FGAR to FGAM | 1% |
| GMP Synthase | Catalyzes the final step of GMP synthesis | 69% |
Data sourced from studies on rats bearing hepatoma 3924A, 6 hours after drug injection. nih.gov
Impact on Adenylate and Guanylate Concentrations
The enzymatic inhibition caused by the this compound derivative leads to a quantifiable reduction in the intracellular pools of purine nucleotides. nih.gov The disruption of the biosynthetic pathway directly impacts the concentrations of inosine (B1671953) monophosphate (IMP), the precursor to both adenylate and guanylate nucleotides, as well as the total pools of these crucial molecules. nih.gov
In hepatoma 3924A-bearing rats treated with the compound, the following changes in nucleotide concentrations were observed:
The concentration of IMP was reduced to 52% of control levels. nih.gov
The total pool of adenylates (AMP, ADP, ATP) decreased to 52% of control concentrations. nih.gov
The total pool of guanylates (GMP, GDP, GTP) fell to 57% of control levels. nih.gov
Consistent with the selective enzyme inhibition, pyrimidine nucleotide pools were not significantly affected by the treatment. nih.gov This corroborates that the primary metabolic impact is the targeted depletion of purine nucleotides. nih.gov
Table 2: Reduction in Nucleotide Concentrations in Hepatoma 3924A Tumors
| Nucleotide/Pool | Concentration (% of Control) |
|---|---|
| Inosine Monophosphate (IMP) | 52% |
| Total Adenylates (AMP, ADP, ATP) | 52% |
| Total Guanylates (GMP, GDP, GTP) | 57% |
Data sourced from studies on rats bearing hepatoma 3924A, 6 hours after drug injection. nih.gov
Redox Homeostasis and Antioxidant Mechanisms
Role as an L-Glutamine Antagonist
The mechanism underlying the effects of the this compound derivative on purine synthesis is its function as an L-glutamine antagonist. nih.gov L-glutamine is a non-essential amino acid that plays a central role in a multitude of metabolic processes, including serving as a nitrogen donor for the biosynthesis of nucleotides and other macromolecules. drugbank.comnih.gov Many rapidly proliferating cells exhibit a high demand for glutamine. mdpi.com
The this compound derivative acts by competitively interfering with glutamine-dependent enzymes. nih.gov This antagonism is evidenced by the observation that the cytotoxic effects of the drug on cultured hepatoma cells can be partially reversed by the addition of L-glutamine to the culture medium. nih.gov Furthermore, in vivo studies showed that administration of the compound led to a significant decrease in the intratumoral pools of both L-glutamine and L-glutamate, which fell to 33% and 71% of control levels, respectively. nih.gov This selective targeting of L-glutamine metabolism explains the profound and specific inhibition of L-glutamine-requiring enzymes in the purine nucleotide biosynthetic pathway. nih.gov
Generation of Hydrogen Sulfide (H2S)
This compound can serve as a precursor for the intracellular generation of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles. medchemexpress.comnih.gov As an esterified, cell-penetrant form of L-cysteine, this compound is readily hydrolyzed within the cell to release L-cysteine. nih.govfrontiersin.org This intracellular L-cysteine then becomes a substrate for enzymes that catalyze the production of H₂S. nih.govasm.org
Key enzymes in this process include L-cysteine desulfhydrase, which directly converts L-cysteine into pyruvate, ammonia (B1221849), and H₂S. mdpi.comcore.ac.uk This enzymatic production of H₂S from L-cysteine is a recognized pathway in various biological systems. nih.gov Therefore, by efficiently delivering L-cysteine into the cell, this compound contributes to the cellular pool of substrates available for H₂S synthesis, positioning it as an effective H₂S donor. medchemexpress.com
Contribution to Glutathione (GSH) Synthesis
This compound is a significant contributor to the synthesis of glutathione (GSH), a critical intracellular antioxidant. researchgate.netnih.gov GSH is a tripeptide composed of glutamate, cysteine, and glycine (B1666218), and its synthesis is primarily limited by the availability of cysteine. nih.govnih.govoup.com
By acting as a prodrug, this compound facilitates the transport of cysteine across the cell membrane. nih.govfrontiersin.org Once inside the cell, it is converted to L-cysteine, thereby increasing the intracellular concentration of this rate-limiting amino acid. frontiersin.orgresearchgate.net This elevated supply of cysteine directly fuels the first and rate-limiting step of GSH synthesis, which is the formation of γ-glutamylcysteine, catalyzed by glutamate-cysteine ligase (GCL). oup.comoup.com Subsequently, GSH synthetase adds glycine to complete the synthesis of the glutathione molecule. oup.com The ability of this compound and related esterified compounds to bypass cellular uptake limitations for cysteine and augment intracellular GSH levels is a key aspect of their antioxidant mechanism. researchgate.net
Mechanisms of Antioxidant Activity
This compound, as a derivative of the amino acid L-cysteine, contributes to antioxidant defense through various mechanisms, primarily centered around the reactivity of its thiol (-SH) group. The antioxidant properties are largely attributed to its precursor, L-cysteine, and its role in synthesizing glutathione (GSH), a major intracellular antioxidant. mdpi.comnih.gov
The primary antioxidant mechanisms include:
Direct Radical Scavenging: The thiol group of cysteine can directly react with and neutralize a variety of reactive oxygen species (ROS), including the highly reactive hydroxyl radical (•OH). nih.gov This process involves the donation of a hydrogen atom from the sulfhydryl group, which stabilizes the radical. The reaction of cysteine disulfides with hydroxyl radicals can produce sulfenic acid (–SOH), which is itself a potent scavenger of peroxyl radicals. pnas.org This creates a two-tiered defense against ROS. pnas.org
Precursor to Glutathione (GSH) Synthesis: this compound serves as a delivery vehicle for L-cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH). nih.govmedchemexpress.com GSH is a critical component of the cell's antioxidant defense system, participating in the detoxification of ROS and xenobiotics, and the regeneration of other antioxidants like vitamins C and E.
Detoxification of Harmful Aldehydes: Cysteine can react with aldehydes, which are toxic products of lipid peroxidation, to form more stable and less harmful thiazolidine (B150603) derivatives. This reaction helps to mitigate the damaging effects of oxidative stress. nih.gov
The antioxidant capacity of thiol compounds like N-acetyl-L-cysteine (NAC), a related derivative, has been shown to be dependent on the nature of the free radicals they are acting against. nih.gov While effective at scavenging certain radicals directly, their interaction with others can sometimes lead to the formation of thiyl radicals, which may have pro-oxidant effects under specific conditions. nih.gov
Influence on Intracellular Reactive Oxygen Species (ROS) Levels
This compound and its derivatives have a significant impact on intracellular levels of reactive oxygen species (ROS). By bolstering the cell's antioxidant capacity, these compounds can effectively lower ROS levels and mitigate oxidative stress.
Studies have demonstrated that treatment with L-cysteine or its derivatives can lead to a significant decrease in intracellular ROS. For instance, in mesangial cells exposed to methylglyoxal (B44143) (MGO), a precursor to advanced glycation end-products (AGEs), pretreatment with L-cysteine dose-dependently decreased the generation of ROS. researchgate.net Similarly, N-acetyl-L-cysteine (NAC) has been shown to reduce intracellular ROS levels in various cell types, including retinal pigment epithelial (RPE) cells and myotubes. mdpi.come-enm.org In bovine oocytes, supplementation with NAC during in vitro maturation significantly decreased ROS levels and concurrently increased intracellular glutathione (GSH) levels. mdpi.com
The mechanism behind this reduction in ROS is twofold. Firstly, the direct scavenging of free radicals by the thiol group of cysteine neutralizes existing ROS. nih.gov Secondly, and perhaps more importantly, the provision of cysteine for GSH synthesis enhances the cell's endogenous antioxidant defense system, allowing for more efficient and sustained ROS detoxification. mdpi.comnih.gov Thiazolidine derivatives formed from cysteine have also been shown to reduce intracellular ROS levels, suggesting another pathway by which these compounds contribute to cellular protection against oxidative stress. nih.govasm.org
| Compound | Cell Type | Experimental Condition | Effect on Intracellular ROS | Reference |
| L-cysteine | MES13 (mesangial cells) | MGO-induced stress | ↓ | researchgate.net |
| N-acetyl-L-cysteine (NAC) | ARPE-19 (retinal pigment epithelium) | H₂O₂ or t-BOOH induced stress | ↓ | mdpi.com |
| N-acetyl-L-cysteine (NAC) | C2C12 (myotubes) | Aldosterone-induced stress | ↓ | e-enm.org |
| N-acetyl-L-cysteine (NAC) | Bovine oocytes | In vitro maturation | ↓ | mdpi.com |
| Thiazolidine-4-carboxylic acid (T4C) | Entamoeba histolytica trophozoites | L-cysteine deprivation | ↓ | nih.govasm.org |
| 2-methyl thiazolidine-4-carboxylic acid (MT4C) | Entamoeba histolytica trophozoites | L-cysteine deprivation | ↓ | nih.govasm.org |
Metabolic Transformation and Product Formation
Ester Hydrolysis to L-Cysteine and Ethanol (B145695)
This compound is an ester, and like other esters, it can undergo hydrolysis to yield its constituent alcohol and carboxylic acid. In this case, the hydrolysis of this compound breaks the ester bond to form L-cysteine and ethanol. chemguide.co.uk This reaction can be catalyzed by acids or bases. chemguide.co.uk
In a biological context, this hydrolysis is crucial for the bioavailability of L-cysteine. The ester form, being more lipophilic than L-cysteine itself, can more readily cross cell membranes. Once inside the cell, esterases can catalyze the hydrolysis, releasing L-cysteine where it is needed for protein synthesis, glutathione production, or other metabolic functions. mdpi.com The reaction is essentially the reverse of the esterification process used to create the compound. chemguide.co.uk
Condensation Reactions with Aldehydes to Form Thiazolidine Derivatives (e.g., 2-Ethyl-Thiazolidine-4-Carboxylic Acid)
A significant metabolic reaction of L-cysteine, and by extension its precursor this compound, is its condensation with aldehydes to form thiazolidine derivatives. nih.govirapa.org This reaction involves the nucleophilic attack of the amino group and the thiol group of the cysteine molecule on the carbonyl carbon of an aldehyde, resulting in the formation of a five-membered thiazolidine ring. irapa.orgrsc.org
For example, the reaction of L-cysteine with:
Formaldehyde yields thiazolidine-4-carboxylic acid (T4C). nih.gov
Acetaldehyde yields 2-methylthiazolidine-4-carboxylic acid (MT4C). nih.gov
Propionaldehyde yields 2-ethyl-thiazolidine-4-carboxylic acid (ET4C). nih.govresearchgate.net
This reaction is notable for being fast and efficient under physiological pH conditions. rsc.orgresearchgate.net Research in the protozoan parasite Entamoeba histolytica has shown that these thiazolidine derivatives can serve as an intracellular storage form of L-cysteine. nih.govasm.org They also play a role in detoxifying aldehydes, which can be harmful to the cell. nih.govasm.org The formation of these derivatives is reversible, allowing for the release of L-cysteine when required. nih.gov
| Aldehyde | Resulting Thiazolidine Derivative | Reference |
| Formaldehyde | Thiazolidine-4-carboxylic acid (T4C) | nih.gov |
| Acetaldehyde | 2-Methylthiazolidine-4-carboxylic acid (MT4C) | nih.gov |
| Propionaldehyde | 2-Ethyl-thiazolidine-4-carboxylic acid (ET4C) | nih.govresearchgate.net |
| Benzaldehyde | 2-Phenylthiazolidine-4-carboxylic acid | irapa.org |
Enzymatic Deacetylation of Acetylated Derivatives
For acetylated derivatives of this compound, such as N-acetyl-L-cysteine ethyl ester (NACET), a key metabolic step is enzymatic deacetylation. nih.govmdpi.com This process is necessary to release L-cysteine, which is the active molecule for glutathione synthesis. The primary enzyme responsible for the deacetylation of N-acetyl-L-cysteine (NAC) is believed to be aminoacylase (B1246476) I. mdpi.comnih.gov
Studies have shown that acylase I catalyzes the hydrolysis of the N-acetyl group from NAC. nih.gov The efficiency of this enzymatic deacetylation can be influenced by the structure of the substrate. For instance, S-alkyl-N-acetyl-L-cysteines with shorter, unbranched S-alkyl groups are generally good substrates for acylase I, while those with longer or branched chains are poorer substrates. nih.gov This enzymatic step is critical for the pharmacological activity of acetylated cysteine prodrugs, as it liberates the cysteine necessary to exert its antioxidant and other protective effects. nih.gov
Signaling Pathway Modulation
This compound and its parent compound, L-cysteine, can modulate key cellular signaling pathways, most notably the Keap1-Nrf2 pathway, which is a master regulator of the antioxidant response. unisi.itfrontiersin.org
The Keap1-Nrf2 signaling pathway operates as follows:
Basal Conditions: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1). nih.gov Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low. unisi.itnih.gov
Oxidative Stress/Inducer Presence: Under conditions of oxidative stress or in the presence of electrophilic inducers, specific cysteine residues within the Keap1 protein are modified. nih.govnih.gov This modification leads to a conformational change in Keap1, which disrupts its ability to target Nrf2 for degradation. frontiersin.org
Nrf2 Activation: With its degradation inhibited, Nrf2 stabilizes, accumulates, and translocates to the nucleus. nih.govunibo.it In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription. frontiersin.orgunibo.it These genes encode for a wide array of antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), catalase, and enzymes involved in glutathione synthesis and regeneration. unibo.it
Recent research has indicated that L-cysteine itself can directly activate the Nrf2 pathway through the cysteinylation of Keap1. unisi.it By providing a source of L-cysteine, this compound can thus contribute to the activation of this critical defensive pathway, enhancing the cell's ability to combat oxidative stress and maintain redox homeostasis. unisi.it
Suppression of Inflammatory Mediators (e.g., Cyclooxygenase-2, Nuclear Factor-κB, Mitogen-Activated Protein Kinase)
This compound and its related compounds have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways. Research indicates that these molecules can effectively suppress the expression and activity of several critical inflammatory mediators.
Cyclooxygenase-2 (COX-2): Studies on S-ethyl cysteine (SEC), a derivative of this compound, have shown its ability to suppress the expression of cyclooxygenase-2 (COX-2). ebi.ac.uknih.gov In models of lipopolysaccharide (LPS)-induced acute lung injury in mice, post-intake of SEC effectively down-regulated the heightened expression of COX-2. nih.gov This inhibition of the COX-2 pathway is a crucial aspect of its anti-inflammatory effect, as COX-2 is a key enzyme responsible for the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov Similarly, in cisplatin-induced nephrotoxicity, pretreatment with SEC reversed the increase in renal COX-2 activity and mRNA expression. researchgate.net Furthermore, N-acetyl-L-cysteine ethyl ester (NACET), another derivative, has been shown to be a potent inhibitor of both COX-1 and COX-2 isoforms.
Nuclear Factor-κB (NF-κB): The transcription factor Nuclear Factor-κB (NF-κB) is a pivotal regulator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes. oup.com S-ethyl cysteine has been found to suppress the LPS-induced expression of NF-κB in lung tissue. ebi.ac.uknih.gov In studies on cisplatin-induced kidney damage, SEC pretreatments also reversed the increased renal activity and mRNA expression of NF-κB. researchgate.net The mechanism involves preventing the activation and translocation of NF-κB dimers to the nucleus, thereby inhibiting the transcription of target inflammatory genes. oup.com Cysteine S-conjugates, in general, have been shown to induce the NF-κB pathway in renal epithelial cells, an effect that can be blocked by antioxidants like N-acetyl-L-cysteine, highlighting the role of oxidative stress in this pathway's activation. nih.gov
Mitogen-Activated Protein Kinase (MAPK): The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in the progression of inflammation. nih.gov S-ethyl cysteine has been shown to suppress the expression of LPS-induced MAPK in mice. ebi.ac.uknih.gov Specifically, both SEC and S-methyl cysteine (SMC) suppressed the expression of p-p38, a key component of the MAPK pathway, in lung tissue. nih.gov In other models, the antioxidant L-cysteine was found to attenuate ethanol-induced activation of MAPK isoforms (p38, ERK1/2, and JNK), suggesting that the anti-inflammatory effects are at least partly mediated through the mitigation of oxidative stress that would otherwise activate MAPK signaling. semanticscholar.orgplos.org
| Inflammatory Mediator | Effect of this compound/Derivatives | Key Findings | References |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Suppression/Inhibition | SEC suppresses LPS- and cisplatin-induced COX-2 expression. NACET is a potent inhibitor of COX isoforms. | ebi.ac.uknih.govresearchgate.net |
| Nuclear Factor-κB (NF-κB) | Suppression | SEC suppresses LPS- and cisplatin-induced NF-κB expression and activity. | ebi.ac.uknih.govresearchgate.netoup.com |
| Mitogen-Activated Protein Kinase (MAPK) | Suppression | SEC suppresses LPS-induced MAPK (p-p38) expression. L-cysteine attenuates ethanol-induced MAPK activation. | ebi.ac.uknih.govsemanticscholar.orgplos.org |
Reduction of Pro-inflammatory Cytokines and Chemokines (e.g., Tumor Necrosis Factor-alpha, Monocyte Chemoattractant Protein-1, Prostaglandin E2)
The anti-inflammatory action of this compound derivatives extends to the reduction of various pro-inflammatory cytokines and chemokines, which are downstream products of the aforementioned signaling pathways.
Tumor Necrosis Factor-alpha (TNF-α): S-ethyl cysteine (SEC) has been consistently shown to lower the generation and expression of the pro-inflammatory cytokine TNF-α. In a model of LPS-induced acute lung injury, SEC post-intake lowered the production of TNF-α. ebi.ac.uknih.gov Similar effects were observed in the kidneys of diabetic mice, where SEC treatments dose-dependently decreased TNF-α levels. nih.gov Pre-intake of SEC also suppressed the MPTP-induced elevation of TNF-α in the striatum of mice and diminished its mRNA expression. nih.gov Furthermore, in cisplatin-induced nephrotoxicity, SEC pre-treatments limited the release of TNF-α in the kidney. researchgate.net
Monocyte Chemoattractant Protein-1 (MCP-1): MCP-1 is a key chemokine that regulates the migration and infiltration of monocytes and macrophages to sites of inflammation. nih.gov Studies have demonstrated that S-ethyl cysteine can reduce the levels of MCP-1. Following LPS challenge in mice, post-intake of SEC was found to decrease the generation of MCP-1 in the lungs. nih.gov This effect is significant as MCP-1 plays a pathogenic role in the development of inflammatory diseases like atherosclerosis. oup.com
Prostaglandin E2 (PGE2): Prostaglandin E2 (PGE2) is a principal mediator of inflammation, synthesized via the COX-2 pathway. nih.gov The inhibitory effect of S-ethyl cysteine on COX-2 naturally leads to a reduction in PGE2 levels. In mice with LPS-induced lung injury, SEC post-intake lowered the generation of PGE2. nih.gov Likewise, pre-treatment with SEC limited the cisplatin-stimulated release of PGE2 in the kidney. researchgate.net The derivative N-acetyl-L-cysteine ethyl ester (NACET) was also found to be a potent inhibitor of PGE2 production.
| Cytokine/Chemokine | Effect of this compound/Derivatives | Key Findings | References |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction | SEC lowers TNF-α levels in models of lung injury, diabetes, neurotoxicity, and nephrotoxicity. | ebi.ac.uknih.govresearchgate.netnih.govnih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduction | SEC decreases the generation of MCP-1 in LPS-induced lung injury. | nih.gov |
| Prostaglandin E2 (PGE2) | Reduction | SEC intake reduces PGE2 biosynthesis in models of lung injury and nephrotoxicity. NACET also inhibits PGE2 production. | nih.govresearchgate.net |
Degradation and Stability Studies
The stability and degradation profile of a compound are critical to understanding its pharmacokinetics and biological activity.
Hydrolysis in Aqueous Solutions
This compound contains an ester group that is susceptible to hydrolysis. L-cysteine ethyl ester hydrochloride is reported to hydrolyze in the presence of either acid or base. biosynth.com The sulfur-containing amino acids, including cysteine, are known to be unstable under standard acid hydrolysis conditions used for protein analysis. waters.com The hydrolysis of S-nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) in human plasma was found to be dependent on metal ions, as it was abolished by the chelator DTPA, but not effectively by an esterase inhibitor. ppm.edu.pl This indicates that what might appear as simple hydrolysis can be a more complex, metal-catalyzed process.
Metal Ion-Triggered Decomposition (e.g., S-Nitroso-L-cysteine Ethyl Ester)
The S-nitroso derivative of L-cysteine ethyl ester (SNCEE) is a lipophilic compound designed to cross cellular membranes. nih.govacs.org While relatively stable in its crystalline hydrochloride form, its stability in aqueous solutions is highly dependent on the presence of metal ions. nih.govacs.orgresearchgate.net In aqueous solutions that have been treated with metal ion chelators, SNCEE is relatively stable. nih.govacs.org However, the presence of even trace amounts of metal ions, particularly copper ions (Cu²⁺), triggers the rapid decomposition of the compound. nih.govacs.orgscispace.com This decomposition process involves the cleavage of the S-N bond, leading to the formation of nitric oxide (NO) and a sulfur-centered radical, which can be detected by electron spin resonance (ESR) spectrometry. nih.govacs.orgresearchgate.net Similarly, the decomposition of the related compound S-nitroso-N-acetyl-l-cysteine ethyl ester (SNACET) is also catalyzed by metal ions, as well as by heat and light. nih.gov
Enzymatic Reactions and Biocatalysis Involving Ethyl L Cysteinate
Substrate Specificity and Enzyme Kinetics
The interaction between enzymes and S-substituted cysteine derivatives is characterized by specific kinetic parameters and dependencies on cofactors.
C-S lyases, also known as alliinases, are a class of enzymes that cleave the carbon-sulfur bond in S-substituted L-cysteine sulfoxides. Several studies have demonstrated the activity of these enzymes using S-ethyl-L-cysteine sulfoxide (B87167) as a substrate. For instance, a C-S lyase purified from the fruit bodies of Lentinus edodes (shiitake mushroom) effectively catalyzes the decomposition of S-ethyl-L-cysteine sulfoxide into pyruvic acid, ammonia (B1221849), and a thiolsulfinate. tandfonline.com Similarly, alliin (B105686) lyase from garlic (Allium sativum) also utilizes S-ethyl-L-cysteine sulfoxide as a substrate. nih.gov The enzyme from Lentinus edodes was noted to be a soluble enzyme that showed high activity in weakly alkaline pH conditions. tandfonline.com Research on L-cystine C-S lyase from Synechocystis also showed that S-ethyl L-cysteine sulfoxide could act as a substrate, although it was less suitable than L-cystine. researchgate.net
The enzymatic reactions involving S-ethyl-L-cysteine sulfoxide have been shown to follow Michaelis-Menten kinetics. For the C-S lyase from Lentinus edodes, the apparent Michaelis constant (Km) for (±)S-ethyl-L-cysteine sulfoxide was determined to be approximately 2.5 mM. tandfonline.com This value indicates the substrate concentration at which the reaction rate is half of the maximum, providing insight into the enzyme's affinity for this substrate. The reaction was observed to be linear, confirming it adheres to classical Michaelis-Menten kinetics. tandfonline.com For comparison, the alliin lyase from garlic (Allium sativum) has a reported Km value of 5.7 mM for S-ethyl-L-cysteine sulfoxide. nih.gov The CmoJ enzyme's reaction with a related compound also followed Michaelis-Menten kinetics, suggesting a lack of radical-mediated enzyme inactivation. acs.org
Table 1: Michaelis-Menten Constants (Km) for S-Ethyl-L-Cysteine Sulfoxide with Various C-S Lyases
| Enzyme Source | Km (mM) |
| Lentinus edodes | 2.5 tandfonline.com |
| Garlic (Allium sativum) | 5.7 nih.gov |
| Chinese Chive | 2.7 oup.com |
| Leek | 13 oup.com |
This table is interactive. Click on the headers to sort the data.
Pyridoxal (B1214274) 5'-phosphate (PLP) is an essential cofactor for many enzymes involved in amino acid metabolism, including C-S lyases. wikipedia.org The aldehyde group of PLP typically forms a Schiff base with a lysine (B10760008) residue in the enzyme's active site. drugbank.com The C-S lyase from Lentinus edodes requires PLP for maximal activity. tandfonline.com Dialysis of the enzyme against hydroxylamine, a PLP inhibitor, resulted in a near-complete loss of activity, which could be restored by the addition of PLP. tandfonline.com Similarly, alliin lyase from garlic contains two molecules of PLP per enzyme molecule, suggesting one per subunit. nih.gov This dependence on PLP is a characteristic feature of this enzyme family, where the cofactor plays a crucial role in the catalytic mechanism of cleaving the C-S bond. wikipedia.orgnih.gov The enzyme cystathionine (B15957) beta-lyase, which also cleaves a carbon-sulfur bond, is another example of a PLP-dependent enzyme. wikipedia.org
Microbial β-C-S lyases are increasingly recognized for their role in generating flavor compounds. mdpi.comresearchgate.net Fusobacterium nucleatum, an anaerobic bacterium found in the oral cavity, possesses β-C-S lyases with notable activity towards cysteine derivatives. mdpi.com These enzymes can metabolize cysteine S-conjugates to produce volatile sulfur compounds, which contribute to aromas. mdpi.comresearchgate.net A specific C-S lyase from Fusobacterium nucleatum subspecies animalis, FnaPatB1, has been characterized and shown to have high activity with a variety of cysteine conjugates. nih.govacs.org The enzymatic action of these microbial lyases is significant in the context of food consumption, as they can act on precursors present in food to release aroma compounds directly in the mouth. mdpi.comresearchgate.net Evidence suggests that these microbial C-S lyases are dependent on pyridoxal phosphate (B84403). nih.govacs.org
Tyrosine phenol-lyase (TPL), a pyridoxal 5'-phosphate dependent enzyme, is known to catalyze the β-elimination of L-tyrosine. nih.govacs.org However, its substrate scope extends to other amino acids, including S-alkyl-L-cysteines like S-ethyl-L-cysteine. acs.orgcaldic.com The reaction mechanism proceeds through several intermediates, including an external aldimine, a quinonoid intermediate, and a crucial α-aminoacrylate intermediate. nih.govacs.org The formation of the α-aminoacrylate intermediate from S-ethyl-L-cysteine has been spectroscopically observed. nih.govacs.org Studies have shown that while mutations at key residues like Phe-448 can significantly impact the enzyme's activity with L-tyrosine, the ability to form an aminoacrylate intermediate from S-ethyl-L-cysteine may be less affected. acs.org The formation of aminoacrylate intermediates from S-ethyl-L-cysteine shows different kinetic and thermodynamic profiles compared to L-tyrosine, highlighting the influence of the substrate's leaving group on the reaction dynamics. researchgate.net
Activity of Microbial β-C-S Lyases (e.g., from Fusobacterium nucleatum)
Biocatalytic Applications in Synthesis
The enzymatic capabilities of C-S lyases and related enzymes open avenues for their application in biocatalytic synthesis. The ability of these enzymes to specifically cleave C-S bonds under mild conditions makes them attractive tools for generating valuable sulfur-containing compounds or for the synthesis of other molecules via the reactive intermediates formed. For example, the production of lenthionine, the characteristic aroma compound of shiitake mushrooms, is initiated by the action of a γ-glutamyl transpeptidase followed by a PLP-dependent S-alkyl-L-cysteine sulfoxide lyase. tandfonline.com This natural cascade demonstrates the potential for using these enzymes in chemoenzymatic synthesis to produce flavor and fragrance compounds. Furthermore, the understanding of the reaction mechanisms, such as the formation of aminoacrylate intermediates by tyrosine phenol-lyase, can be exploited for the synthesis of novel amino acids or other fine chemicals. The engineering of these enzymes could further expand their synthetic utility by altering their substrate specificity or enhancing their stability.
Proteinase K Catalyzed Oligomerization of L-Cysteine Ethyl Ester
The chemoenzymatic polymerization of amino acid esters has emerged as a valuable method for synthesizing polypeptides with specific properties. researchgate.net Proteinase K, a serine protease, has been effectively used to catalyze the oligomerization of L-cysteine ethyl ester (Cys-OEt) in an aqueous solution. researchgate.net This enzymatic approach allows for the synthesis of oligo(L-cysteine) with a well-defined structure without the need for protecting the thiol group, which is often a requirement in traditional chemical synthesis. researchgate.netnih.gov
The reaction, typically carried out in a phosphate buffer at a controlled pH, leverages the specificity of Proteinase K to form peptide bonds. researchgate.net Research has demonstrated that this method can produce oligo(L-cysteine) with an average degree of polymerization (DP) of 8.8, and in some cases, up to 16-17. researchgate.net One of the significant advantages of this chemoenzymatic process is the ability to achieve a high content of free, reactive thiol groups in the resulting oligomer. researchgate.net Studies have reported achieving up to 78.0% free thiol content, making the synthesized oligo(L-cysteine) a promising candidate for applications requiring thiol reactivity. researchgate.net
The resulting oligo(L-cysteine) exhibits notable thermal stability, showing no glass transition until 200 °C. researchgate.net This property, combined with its resistance to oxidation, suggests its potential as a thermostable bio-based material. researchgate.net Other proteases, such as papain and α-chymotrypsin, have also been explored for the polymerization of amino acid esters, including L-cysteine ethyl ester, further highlighting the versatility of enzymatic methods in polypeptide synthesis. researchgate.netnih.govmdpi.com
| Parameter | Finding | Reference |
| Enzyme | Proteinase K | researchgate.net |
| Substrate | L-cysteine ethyl ester (Cys-OEt) | researchgate.net |
| Reaction Medium | Aqueous solution (phosphate buffer) | researchgate.net |
| Key Advantage | No protection of thiol group required | researchgate.netnih.gov |
| Average Degree of Polymerization (DP) | 8.8 | researchgate.net |
| Maximum Degree of Polymerization (DP) | 16-17 | researchgate.net |
| Free Thiol Content | Up to 78.0% | researchgate.net |
| Thermal Properties | No glass transition until 200 °C | researchgate.net |
| Potential Application | Thermostable bio-based material | researchgate.net |
Metabolic Pathways of L-Cysteine and its Derivatives
L-cysteine is a semi-essential amino acid with a central role in cellular metabolism. Its synthesis and degradation are tightly regulated through several interconnected pathways. Ethyl L-cysteinate, as a derivative, is closely related to these metabolic routes.
Reverse Transsulfuration Pathway
In humans and other mammals, the primary route for endogenous L-cysteine synthesis is the reverse transsulfuration pathway. nih.govwikipedia.org This metabolic sequence facilitates the transfer of a sulfur atom from homocysteine to form cysteine. nih.gov The pathway involves two key enzymatic steps. First, cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine and serine to form cystathionine. wikipedia.orgasm.org Subsequently, cystathionine γ-lyase (CTH) cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. wikipedia.orgasm.org
This pathway is crucial for maintaining redox balance in cells, as L-cysteine is the rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (B108866) (GSH). nih.gov The availability of L-cysteine directly influences the cell's capacity to produce GSH and other vital sulfur-containing molecules like taurine (B1682933) and coenzyme A. nih.gov The reverse transsulfuration pathway is metabolically linked to the transmethylation pathway and one-carbon metabolism, creating a central hub for sulfur-containing amino acid metabolism. nih.gov Dysregulation of this pathway can lead to conditions such as hyperhomocysteinemia, which is associated with various diseases. nih.gov
L-Serine Acetyltransferase Pathway
In bacteria and plants, the de novo synthesis of L-cysteine primarily occurs through a two-step pathway initiated by the enzyme L-serine acetyltransferase (SAT), also known as serine O-acetyltransferase. nih.govmdpi.com This enzyme catalyzes the acetylation of L-serine by acetyl-coenzyme A to form O-acetyl-L-serine (OAS). nih.govebi.ac.uk This initial step is the rate-limiting reaction in this biosynthetic route. mdpi.com
Following its synthesis, OAS is converted to L-cysteine in a reaction catalyzed by O-acetylserine sulfhydrylase (OASS), which incorporates a sulfide (B99878) ion. mdpi.com The activity of L-serine acetyltransferase is a key regulatory point in this pathway. It is subject to feedback inhibition by the final product, L-cysteine, which helps to control cellular cysteine levels. nih.govoup.com This regulatory mechanism ensures that the synthesis of L-cysteine is matched to the cell's metabolic needs. nih.gov
| Feature | Reverse Transsulfuration Pathway | L-Serine Acetyltransferase Pathway |
| Organisms | Humans, other mammals nih.govwikipedia.org | Bacteria, plants nih.govmdpi.com |
| Starting Substrates | Homocysteine, Serine wikipedia.org | L-Serine, Acetyl-CoA nih.gov |
| Key Enzymes | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CTH) wikipedia.orgasm.org | L-Serine O-acetyltransferase (SAT), O-acetylserine sulfhydrylase (OASS) mdpi.com |
| Intermediate | Cystathionine wikipedia.org | O-acetyl-L-serine (OAS) mdpi.com |
| Regulation | Linked to one-carbon and transmethylation metabolism nih.gov | Feedback inhibition of SAT by L-cysteine nih.govoup.com |
Enzymatic Cleavage of Thiazolidine (B150603) Derivatives
Thiazolidine derivatives of L-cysteine represent a class of compounds that can act as prodrugs, releasing L-cysteine upon cleavage. nih.gov These derivatives are typically formed by the condensation reaction of L-cysteine with an aldehyde or ketone. jst.go.jp The resulting thiazolidine ring effectively masks the reactive thiol group of cysteine. jst.go.jp
The liberation of L-cysteine from these derivatives can occur through both non-enzymatic and enzymatic hydrolysis. nih.gov The stability of the thiazolidine ring is dependent on the substituents at the 2-position. nih.gov While some thiazolidine derivatives can undergo non-enzymatic ring opening at physiological pH, certain derivatives are more stable and require enzymatic action for their cleavage. jst.go.jpnih.gov For instance, it has been shown that some 2-substituted thiazolidine-4-carboxylic acids can be enzymatically converted to L-cysteine. google.com This enzymatic cleavage can be a controlled mechanism for the intracellular delivery of L-cysteine. nih.gov The development of N-acylated thiazolidine derivatives has been explored to enhance stability against non-enzymatic degradation, thereby creating more effective prodrugs that rely on enzymatic cleavage for the release of L-cysteine. jst.go.jp
Analytical Chemistry Approaches for Ethyl L Cysteinate and Its Metabolites
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of ethyl L-cysteinate, providing the necessary separation from complex biological or chemical matrices. The choice of technique depends on the sample's nature, the required sensitivity, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its metabolites. nih.govmdpi.commdpi.com It offers various separation modes, allowing for the analysis of these relatively polar and sometimes labile compounds. akjournals.comresearchgate.netgoogle.comcapes.gov.bretsu.edu
Reversed-Phase HPLC (RP-HPLC) is a common method for the analysis of this compound and related compounds. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
A specific RP-HPLC method has been developed for the analysis of this compound using a Newcrom R1 column, which is noted for its low silanol (B1196071) activity. sielc.com The mobile phase for this separation consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), the phosphoric acid can be substituted with formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
For related diester compounds like L,L-ethylene dicysteine di-ethylester (ECD), an RP-HPLC method utilizing a C18 column with a methanol-water isocratic mobile phase and UV detection has been established to determine purity and stability. researchgate.net The analysis of other thiol-containing compounds, such as cysteine and cysteinylglycine, also frequently employs RP-HPLC with C18 columns. akjournals.com These methods often use mobile phases containing acetonitrile mixed with acids like trifluoroacetic acid (TFA) or trichloroacetic acid (TCA). akjournals.com
Table 1: Examples of Reversed-Phase HPLC Conditions
| Analyte | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| This compound | Newcrom R1 | Acetonitrile (MeCN), Water, Phosphoric Acid | MS-compatible (requires formic acid instead of phosphoric acid) | sielc.com |
| L,L-Ethylene dicysteine di-ethylester (ECD) | RP C18 | Methanol (B129727), Water | UV | researchgate.net |
Cation-exchange chromatography is another HPLC mode utilized for the separation of this compound and its metabolites, particularly when the analytes carry a positive charge. nih.gov This technique separates molecules based on their net positive charge through interactions with a negatively charged stationary phase.
One established method involves the analysis of S-ethyl-L-cysteine, a metabolite, in human urine. nih.gov In this procedure, the sample is first enriched and then subjected to enzymatic deacetylation. The subsequent separation of S-ethyl-L-cysteine is performed using cation-exchange chromatography with a dilute formic acid solution as the eluent. nih.gov This approach is effective for separating the target analyte from other urinary components. nih.gov Ion-exchange chromatography is also employed more generally to isolate amino acid fractions from samples before they are derivatized for further HPLC analysis. etsu.edu The separation of various amino acids, including L-cystathionine, in physiological fluids is often automated using ion-exchange chromatography followed by post-column derivatization. tandfonline.com
Table 2: Cation-Exchange Chromatography Conditions
| Analyte | Sample Pre-treatment | Eluent | Detection | Reference |
|---|---|---|---|---|
| S-ethyl-L-cysteine | Enrichment on graphitized carbon, enzymatic deacetylation | Diluted formic acid | Fluorescence (post-column derivatization with o-phthaldialdehyde) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While this compound itself may require derivatization to increase its volatility for GC analysis, this technique is highly effective for related compounds and metabolites. For instance, N-acetyl-l-cysteine ethyl ester (NACET), an electrically neutral molecule, does not require derivatization for GC-MS analysis. ppm.edu.pl
GC-MS has been used to analyze S-nitrosothiols after their conversion to S-nitroso-N-acetyl cysteine ethyl ester. sigmaaldrich.com A stable-isotope dilution GC-MS assay has also been developed to study the reactions of nitrite (B80452) in hemolysate, which uses N-acetyl-l-cysteine ethyl ester in its methodology. nih.gov The National Institute of Standards and Technology (NIST) maintains a mass spectrometry library that includes GC-MS data for this compound, indicating its applicability for identifying the compound. nih.gov
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis and purity assessment of this compound. nihs.go.jp It involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase.
The Japanese Pharmacopoeia specifies a TLC method for the identification and purity testing of Ethyl L-Cysteine Hydrochloride. nihs.go.jp The method details spotting the sample solution onto a silica gel plate with a fluorescent indicator and developing it with a mobile phase mixture of ethanol (B145695) (99.5), toluene, acetone, and ammonia (B1221849) solution (28). nihs.go.jp TLC is also used to monitor the progress of chemical reactions involving related cysteine esters, such as the synthesis of methyl S-(2-(2-aminopyrimidin-4-yl)ethyl)-N-tert-butoxycarbonyl)-L-cysteinate, using a silica gel plate and a diethyl ether:methanol (9:1) mobile phase. Furthermore, TLC combined with mass spectrometry (TLC-MS) has been employed to study the chiral conversion and condensation of L-cysteine in solution. researchgate.netakjournals.com
Table 3: Thin-Layer Chromatography Systems
| Analyte | Stationary Phase | Mobile Phase | Purpose | Reference |
|---|---|---|---|---|
| Ethyl L-Cysteine Hydrochloride | Silica gel with fluorescent indicator | Ethanol (99.5), Toluene, Acetone, Ammonia solution (28) | Purity test | nihs.go.jp |
| N-(tert-butoxycarbonyl)-L-cysteine methyl ester derivative | Silica gel | Diethyl ether:Methanol (9:1) | Reaction monitoring |
Reversed-Phase HPLC
Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound and its metabolites, this is often done to enhance detectability (e.g., by adding a fluorescent or UV-absorbing tag), improve chromatographic behavior, or increase volatility for GC analysis. nih.govacs.org
Several derivatization reagents are employed:
o-Phthaldialdehyde (OPA): This reagent reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. tandfonline.commdpi-res.com In a post-column derivatization strategy for HPLC, S-ethyl-L-cysteine in the column effluent is reacted with OPA, and the resulting product is detected by fluorescence, achieving low detection limits. nih.gov When OPA is combined with a chiral thiol like N-acetyl-L-cysteine (NAC), it can be used for the pre-column derivatization and subsequent separation of amino acid enantiomers. tandfonline.com
Monobromobimane (mBBr): This is a thiol-specific alkylating reagent that is used to derivatize compounds like cysteine-containing dipeptides prior to LC-MS/MS analysis. nih.gov This derivatization stabilizes the thiol group, preventing its oxidation during sample preparation and ensuring accurate quantification. nih.gov
2-Chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT): This reagent is highly specific for thiols and is used for pre-column derivatization in HPLC-UV analysis. akjournals.com It reacts rapidly and quantitatively with the sulfhydryl group of cysteine and its derivatives in a slightly alkaline aqueous solution to form stable, UV-absorbing S-quinolinium derivatives. akjournals.com
Ethyl Propiolate (EPL): This has been introduced as a novel reagent for the on-line derivatization of N-acetylcysteine (NAC). researchgate.net The reaction is fast and proceeds under mild aqueous conditions, forming a UV-absorbing derivative suitable for automated flow-injection analysis. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-acetyl-L-cysteine | NAC |
| N-acetyl-l-cysteine ethyl ester | NACET |
| S-ethyl-L-cysteine | - |
| L,L-ethylene dicysteine di-ethylester | ECD |
| S-nitroso-N-acetyl cysteine ethyl ester | - |
| o-Phthaldialdehyde | OPA |
| Monobromobimane | mBBr |
| 2-Chloro-1-methylquinolinium tetrafluoroborate | CMQT |
| Ethyl Propiolate | EPL |
| Acetonitrile | MeCN |
| Trifluoroacetic acid | TFA |
Pre-Column Derivatization Methods
Pre-column derivatization involves chemically modifying the analyte before its introduction into the analytical separation system, such as a high-performance liquid chromatography (HPLC) column. This approach is particularly useful for converting analytes into forms that are more easily detected, for instance, by adding a fluorescent tag.
The reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine (NAC), is a well-established method for the derivatization of primary amines like this compound. This reaction rapidly forms a highly fluorescent isoindole derivative at room temperature. The resulting product can be sensitively detected using a fluorescence detector, typically with excitation and emission wavelengths around 340 nm and 450 nm, respectively. This method provides high sensitivity and selectivity for the quantification of primary amines.
For the analysis of secondary amines, which may be metabolites of this compound, 1-(9-fluorenyl)ethyl chloroformate (FLEC) is a commonly used derivatizing agent. FLEC reacts with both primary and secondary amines to yield stable and highly fluorescent derivatives. The reaction involves the formation of a urethane (B1682113) linkage with the amine, attaching the fluorescent fluorenyl group. This makes FLEC a versatile reagent for the simultaneous analysis of both primary and secondary amines within a single sample.
Depurination, the loss of purine (B94841) bases like adenine (B156593) and guanine (B1146940), creates abasic sites in oligonucleotides, which are a form of degradation. acs.orgnih.gov Cysteine and its analogues, such as this compound, can serve as derivatizing agents for these abasic sites. acs.orgnih.gov The aldehyde group present in the open-ring form of an abasic site reacts with the aminothiol (B82208) group of cysteine derivatives. acs.orgnih.gov This reaction forms a stable thiazolidine-containing product, which allows for the separation and quantification of these depurination impurities from the parent oligonucleotide using techniques like weak anion exchange (WAX) chromatography. acs.orgnih.govfigshare.com
1-(9-Fluorenyl)ethyl Chloroformate (FLEC) for Secondary Amines
Post-Column Reaction Detection
In contrast to pre-column derivatization, post-column reaction detection involves the derivatization of the analyte after it has been separated by chromatography but before it reaches the detector. This technique is beneficial when the derivatizing reagent could interfere with the chromatographic separation. For thiol-containing compounds like this compound, a common post-column reagent is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction between a thiol and DTNB produces a distinctively yellow-colored anion, 2-nitro-5-thiobenzoate (TNB), which can be quantified by spectrophotometry at a wavelength of 412 nm.
On-Line Derivatization with Novel Reagents (e.g., Ethyl-Propiolate)
On-line derivatization integrates the derivatization process directly with the analytical instrument, often in an automated fashion, which enhances reproducibility by minimizing manual sample handling. Ethyl propiolate is an example of a novel reagent used for the derivatization of thiols. It reacts with the thiol group of this compound through a Michael addition reaction to form a stable thioether derivative. When coupled with a suitable detection method, this on-line approach can provide a streamlined and efficient analytical workflow.
Quantitative Spectrophotometric Analysis
Spectrophotometry is a fundamental technique for the quantitative analysis of compounds by measuring their absorption of light at a specific wavelength. While direct UV spectrophotometry can be used for this compound, its specificity can be limited in complex mixtures due to interfering substances.
To improve specificity and sensitivity, a chemical reaction that produces a colored product is often employed. As previously mentioned, the reaction of this compound with DTNB (Ellman's reagent) is a classic example. The resulting colored product, TNB, has a maximum absorbance at 412 nm. The intensity of the color is directly proportional to the concentration of the thiol, allowing for accurate quantification.
Flow Injection Analysis (FIA) with Thiol-Sensitive Ligands
Flow Injection Analysis (FIA) is a highly efficient analytical technique that has been successfully adapted for the determination of this compound. The core principle of this application involves the reduction of a Copper(II) (Cu(II)) complex by the thiol group of this compound to a chromophoric Copper(I) (Cu(I)) complex. The intensity of the resulting color is proportional to the analyte's concentration and is measured spectrophotometrically. mdpi.comnih.gov Several thiol-sensitive ligands are effective in forming these colored complexes, including neocuproine (B1678164) (NCN), bicinchoninic acid (BCA), and bathocuproine disulfonic acid (BCS). mdpi.comnih.gov
The reaction mechanism involves this compound (represented as RSH) reducing the stable, less colored Cu(II)-ligand complex to the intensely colored Cu(I)-ligand complex. mdpi.commdpi.com The absorbance of the generated Cu(I) complexes is measured at their respective maximum wavelengths (λmax): 458 nm for neocuproine, 562 nm for bicinchoninic acid, and 483 nm for bathocuproine disulfonic acid. mdpi.comnih.govresearchgate.net This method is noted for its rapidity, with a typical analytical frequency of 90 samples per hour for all three ligands. mdpi.com
Sequential Injection Analysis (SIA)
Sequential Injection Analysis (SIA) represents a more recent generation of flow analysis that offers enhanced control over solution handling and reduced reagent consumption compared to FIA. preprints.org SIA methods have also been developed for this compound determination, operating on the same fundamental redox reaction with Cu(II) and thiol-sensitive ligands like NCN, BCA, and BCS. researchgate.netnih.gov
In a typical SIA setup, precise volumes of the reagent (e.g., Cu(II)-BCS complex) and the this compound sample are sequentially aspirated into a holding coil. researchgate.net This is followed by a carrier stream that pushes the stacked zones into a reaction coil, where the color-forming reaction occurs before the product passes through a detector. researchgate.net Optimization of the aspiration sequence is crucial; aspirating the reagent before the sample has been shown to yield the highest absorbance and best precision. preprints.org While SIA is advantageous for its low sample and reagent use, its sampling rate is generally lower than that of FIA. preprints.orgpreprints.org For this compound analysis, sampling rates of 60 per hour have been reported for NCN and BCA, and up to 78 per hour for BCS. researchgate.netnih.gov
Method Validation and Optimization
The reliability and applicability of any analytical method depend on rigorous validation and optimization of its parameters. For the FIA and SIA determination of this compound, several key performance characteristics are evaluated.
Linear Dynamic Range and Calibration
The linear dynamic range is a critical parameter that defines the concentration interval over which the method provides a proportional response. For the FIA determination of a structurally similar compound, N-acetyl-l-cysteine ethyl ester (NACET), using these ligands, linear calibration curves were established over specific concentration ranges. mdpi.comnih.gov These ranges demonstrate the method's applicability for quantifying varying levels of the analyte. mdpi.com
Similarly, SIA methods for NACET have demonstrated well-defined linear ranges. researchgate.netnih.gov The correlation coefficients (R²) for these calibration curves are typically very close to unity (e.g., >0.999), indicating a strong linear relationship between concentration and absorbance. researchgate.netpreprints.org
Table 1: Linear Dynamic Ranges for NACET Analysis by FIA and SIA
| Technique | Ligand | Linear Dynamic Range (mol L⁻¹) | Source |
|---|---|---|---|
| FIA | Neocuproine (NCN) | 2.0 × 10⁻⁶ to 2.0 × 10⁻⁴ | mdpi.com |
| FIA | Bicinchoninic Acid (BCA) | 2.0 × 10⁻⁶ to 1.0 × 10⁻⁴ | mdpi.com |
| FIA | Bathocuproine Disulfonic Acid (BCS) | 6.0 × 10⁻⁷ to 1.2 × 10⁻⁴ | mdpi.com |
| SIA | Neocuproine (NCN) | 8.0 × 10⁻⁶ to 2.0 × 10⁻⁴ | researchgate.net |
| SIA | Bicinchoninic Acid (BCA) | 6.0 × 10⁻⁶ to 1.0 × 10⁻⁴ | researchgate.net |
| SIA | Bathocuproine Disulfonic Acid (BCS) | 4.0 × 10⁻⁶ to 1.0 × 10⁻⁴ | researchgate.net |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are indicators of a method's sensitivity. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. preprints.orgpreprints.org These values are typically calculated based on the standard deviation of the blank measurements and the slope of the calibration curve. preprints.orgpreprints.org
For the analysis of NACET, the method utilizing the BCS ligand has demonstrated the highest sensitivity, as indicated by its lower LOD and LOQ values in both FIA and SIA systems. mdpi.comresearchgate.net This enhanced sensitivity is attributed to the higher electron delocalization in the aromatic structure of BCS. mdpi.com
Table 2: Detection and Quantitation Limits for NACET Analysis
| Technique | Ligand | LOD (mol L⁻¹) | LOQ (mol L⁻¹) | Source |
|---|---|---|---|---|
| FIA | Neocuproine (NCN) | 6.0 × 10⁻⁷ | 2.0 × 10⁻⁶ | mdpi.com |
| FIA | Bicinchoninic Acid (BCA) | 8.3 × 10⁻⁷ | 2.8 × 10⁻⁶ | mdpi.com |
| FIA | Bathocuproine Disulfonic Acid (BCS) | 2.2 × 10⁻⁷ | 7.3 × 10⁻⁷ | mdpi.com |
| SIA | Neocuproine (NCN) | 5.5 × 10⁻⁶ | 1.8 × 10⁻⁵ | researchgate.net |
| SIA | Bicinchoninic Acid (BCA) | 5.2 × 10⁻⁶ | 1.7 × 10⁻⁵ | researchgate.net |
| SIA | Bathocuproine Disulfonic Acid (BCS) | 2.6 × 10⁻⁶ | 8.7 × 10⁻⁶ | researchgate.net |
Optimization of Chemical Parameters (e.g., pH, Temperature, Reagent Concentration)
The performance of the analytical method is highly dependent on chemical conditions, which must be optimized to ensure maximum sensitivity and stability.
pH: The pH of the reaction medium significantly influences the complex formation and the redox reaction. For the Cu(II)-NCN and Cu(II)-BCS systems, an optimal pH of 5.0 has been identified, often maintained using an acetate (B1210297) or Britton-Robinson buffer. mdpi.com The Cu(II)-BCA system, however, performs optimally at a neutral pH of 7.0, using a phosphate (B84403) buffer. mdpi.com The effect of pH is typically studied over a wide range (e.g., 2.0 to 8.0) to find the value that yields the maximum signal height. mdpi.compreprints.org
Temperature: The effect of temperature on the reaction rate is also investigated. For the reactions involving NCN and BCS with this compound analogues, the process has been found to be largely independent of temperature within the range of 20–40 °C. mdpi.com This robustness allows analyses to be conveniently performed at ambient room temperature (e.g., 25 °C). mdpi.com
Reagent Concentration: The molar ratio of the ligand to Cu(II) is a critical parameter. An excess of the ligand is generally required to ensure that all Cu(II) is complexed and to drive the reaction forward. Optimal molar ratios have been determined to be 2.4:1 for NCN:Cu(II) and 2:1 for both BCA:Cu(II) and BCS:Cu(II). mdpi.com For instance, final concentrations of 6.0 × 10⁻⁴ mol L⁻¹ Cu(II) and 1.44 × 10⁻³ mol L⁻¹ NCN are used in the optimized NCN-based method. mdpi.com
Applications of Ethyl L Cysteinate in Advanced Organic Synthesis
As a Chiral Starting Material in Asymmetric Synthesis
The single, well-defined stereocenter of L-cysteine and its derivatives, such as ethyl L-cysteinate, makes them ideal substrates for what is known as "chiral pool" synthesis. scielo.brscielo.br This strategy leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to synthetic targets, thereby avoiding complex asymmetric induction steps or costly chiral resolutions.
Construction of Chiral Centers in Complex Molecules
This compound is instrumental in the construction of new chiral centers in complex molecular architectures. A primary method involves its condensation with aldehydes or ketones to form 1,3-thiazolidine derivatives. scielo.brscielo.br In this process, the original stereocenter from the L-cysteine backbone is retained and can effectively direct the stereochemical outcome of subsequent reactions, allowing for the creation of new asymmetric centers with high diastereoselectivity. scielo.brscielo.br
For instance, 1,3-thiazolidine-4-carboxylic acids, readily formed from L-cysteine, are useful building blocks that can undergo diastereoselective reactions. scielo.brscielo.br This chemical behavior has been exploited in the synthesis of fused heterocyclic systems where the stereochemistry of the newly formed chiral centers is controlled by the original cysteine stereocenter. scielo.br The S-N-2 opening of chiral cyclic sulfamidates with the thiol group of protected L-cysteine derivatives is another key strategy for stereoselectively synthesizing complex amino acid structures like α-methylnorlanthionines. acs.orgnih.gov This highlights the role of the cysteine derivative as a nucleophile that introduces both a sulfur linkage and a chiral center in a single, controlled step.
Precursor for Bioactive Molecule Synthesis
The structural framework of this compound is a common feature in many biologically active compounds. Organic chemists have developed numerous synthetic routes that begin with this chiral building block to access important pharmaceutical and biological targets.
Intermediates for (+)-Biotin Production
This compound is a cornerstone in the industrial synthesis of (+)-Biotin (also known as Vitamin H or B7). google.comresearchgate.netgoogle.com Its inherent chirality is crucial for establishing the three contiguous stereocenters in the final biotin (B1667282) molecule. researchgate.net Synthetic strategies predominantly rely on converting L-cysteine into key heterocyclic intermediates that form the core of the biotin structure.
Several major pathways have been established:
Thiazolidine (B150603) Intermediates : L-cysteine can be converted into a thiazolidine derivative, which, after further transformations, stereospecifically yields a bicyclic intermediate essential for the biotin framework. google.com
α-Amino Aldehyde Intermediates : A common and efficient route involves the conversion of L-cysteine into a protected α-amino aldehyde. researchgate.netjst.go.jpscispace.com This aldehyde undergoes reactions like the Strecker or cyanhydrin reaction to introduce a nitrile group with high diastereoselectivity, which is then elaborated into the fused ring system of biotin. researchgate.netjst.go.jpscispace.com
Bicyclic Hydantoin (B18101) Intermediates : Another approach involves the formation of a bicyclic hydantoin from L-cysteine. google.comresearchgate.net This intermediate is then converted to a key bicyclic hydantoinothiolactone, which already contains the required stereochemistry and fused-ring system, ready for the installation of the valeric acid side chain. researchgate.netrsc.org
| Key Intermediate Type | Precursor Compound | Synthetic Strategy | Reference(s) |
| α-Amino Aldehyde | L-cysteine | Cyclization and elaboration of the carboxy group. | researchgate.net, jst.go.jp |
| Bicyclic Hydantoinothiolactone | L-cysteine | Conversion to a hydantoin followed by catalytic cyanation and thiolactonization. | researchgate.net, researchgate.net, rsc.org |
| (2R,4R)-2-phenyl-3-phenoxycarbonylthiazolidine-4-carbaldehyde | L-cysteine | Formation of a thiazolidine derivative from L-cysteine. | scispace.com |
| Thiazolidine Derivative | L-cysteine | Condensation with an aldehyde followed by treatment with bromine. | google.com |
Synthesis of Purine-Modified Cysteine Derivatives
The nucleophilic thiol group of this compound is adept at reacting with electrophilic purine (B94841) systems to create novel conjugates. These derivatives are of interest in medicinal chemistry and chemical biology. A key synthetic method is the nucleophilic aromatic substitution (SNAr) reaction, where the cysteine thiol displaces a leaving group, such as a halogen or a nitro group, from the purine ring. liverpool.ac.uknih.gov
For example, the reaction between ethyl N-(tert-butoxycarbonyl)cysteinate and 8-nitroguanine (B15626) (a nitrated purine) results in the displacement of the nitro group to form a C8-cysteine substituted guanine (B1146940) derivative. liverpool.ac.uk Similarly, 6-chloropurines can be modified by reaction with cysteine derivatives. rsc.org Another strategy involves the conjugate addition of cysteine's thiol group to electrophilic purines, such as 6-ethynylpurines, which act as Michael acceptors. rsc.org The reactivity of purine-containing butenolides with L-cysteine and N-acetyl-L-cysteine has also been studied, demonstrating the formation of covalent adducts through a Michael-type addition, which is linked to their biological activity. nih.gov
Derivatization for Probe and Ligand Development
The functional groups of this compound allow for its modification into specialized molecules like probes and ligands, which are essential tools in bioanalytical chemistry and drug discovery.
Synthesis of Fluorescent Diastereomers for Amino Acid Analysis
A prominent application of L-cysteine derivatives, particularly N-acetyl-L-cysteine (NAC), is in the chiral analysis of amino acids. nasa.govtandfonline.comnasa.gov The methodology involves a pre-column derivatization reaction using o-phthalaldehyde (B127526) (OPA) and a chiral thiol like NAC. tandfonline.comnih.govgoogle.com
The process unfolds as follows:
OPA reacts with the primary amine of an amino acid sample and the thiol group of the enantiomerically pure L-cysteine derivative. tandfonline.comresearchgate.net
This reaction rapidly forms a highly fluorescent 1-alkyl-2-thio-substituted isoindole derivative under alkaline conditions. tandfonline.comgoogle.com
Because the cysteine-derived thiol is chiral (L-form), when it reacts with a racemic mixture of another amino acid (containing both D and L forms), a pair of diastereomers is produced. researchgate.net
These resulting diastereomers have different physicochemical properties and can be separated and quantified using standard reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection. nasa.govcapes.gov.br
This technique is highly sensitive, allowing for the detection of amino acid enantiomers at picomole levels, and is widely used to determine the presence of D-amino acids in various biological and geological samples. nasa.govnasa.govcapes.gov.br
| Component | Role in Derivatization |
| o-Phthalaldehyde (OPA) | Achiral dialdehyde (B1249045) that forms the core fluorescent isoindole structure. |
| N-Acetyl-L-cysteine (NAC) | Enantiomerically pure chiral thiol that introduces a chiral center, leading to the formation of diastereomers. |
| Amino Acid Sample | Analyte containing a primary amine that reacts with OPA and NAC. |
| Alkaline Buffer | Provides the necessary basic conditions for the reaction to proceed. |
Ligands for Metal Complexation Studies (e.g., N,N'-ethylenedi-L-cysteine)
This compound serves as a precursor or structural component in the development of sophisticated chelating agents for metal complexation studies. A prominent example is N,N'-ethylenedi-L-cysteine (EC), a hexadentate ligand whose metal complexes have been synthesized and extensively characterized. The hydrochloride of the corresponding ethyl ester, ethyl N,N'-ethylene-di-L-cysteinate, can be synthesized from the N,N'-ethylene-di-L-cysteine dimer. cdnsciencepub.com
The ligand N,N'-ethylenedi-L-cysteine has been successfully used to form stable complexes with various metal ions, including indium(III) and gallium(III). nih.govacs.org In these complexes, the metal atoms are coordinated by six donor atoms (N₂S₂O₂) in a distorted octahedral geometry. nih.govacs.org The equatorial positions are occupied by two sulfur atoms and two nitrogen atoms, while the axial positions are taken by two oxygen atoms from the carboxylate groups. nih.govacs.org
The structural integrity and properties of these metal complexes have been confirmed through single-crystal X-ray diffraction. nih.govacs.org For instance, the indium(III) and gallium(III) complexes with EC are isostructural. nih.govacs.org The study of these complexes is crucial for understanding coordination chemistry and for the development of new metal-based diagnostic or therapeutic agents. The thiolate donors of EC enhance its affinity for In(III) over Ga(III). nih.gov Potentiometric studies have been used to determine the stability constants for EC complexes with a range of divalent and trivalent metal ions. acs.orgacs.org
Table 1: Crystallographic Data for N,N'-ethylenedi-L-cysteine (EC) and its Metal Complexes
| Compound | Formula | Crystal System | Space Group | Cell Constants (Å) | Volume (ų) |
|---|---|---|---|---|---|
| EC·2HBr·2H₂O | C₈H₂₂Br₂N₂O₆S₂ | Orthorhombic | P2₁2₁2 | a = 12.776, b = 13.735, c = 5.1340 | 900.9 |
| Na[In(III)EC]·2H₂O | C₈H₁₆InN₂O₆S₂Na | Tetragonal | P4₂2₁2 | a = 10.068, c = 14.932 | 1513.6 |
| Na[Ga(III)EC]·2H₂O | C₈H₁₆GaN₂O₆S₂Na | Tetragonal | P4₂2₁2 | a = 9.802, c = 15.170 | 1457.5 |
Formation of Intracellular Nitrosating Agents
This compound is a key starting material for the synthesis of S-nitroso-L-cysteine ethyl ester (SNCEE), a lipophilic compound designed to function as an intracellular nitrosating agent. nih.govacs.org Unlike its parent compound, S-nitroso-L-cysteine (SNC), which has limited ability to cross cellular membranes, SNCEE's ester group increases its lipophilicity, facilitating its uptake by cells such as human neutrophils. nih.govacs.org
The synthesis of the hydrochloride salt of SNCEE is achieved through the direct S-nitrosation of L-cysteine ethyl ester hydrochloride using ethyl nitrite (B80452). nih.govacs.orgresearchgate.net The resulting crystalline product is relatively stable. nih.govacs.org Once neutralized, the lipophilic SNCEE can be taken up by cells, where it can act as a donor of nitric oxide (NO) or participate in trans-S-nitrosation reactions with intracellular thiols, such as those in proteins. nih.govacs.org This intracellular delivery mechanism is advantageous for studying the roles of S-nitrosation within cellular environments. acs.org
Research has shown that once inside the cell, SNCEE can undergo several biotransformation pathways:
Esterase-dependent hydrolysis to generate S-nitroso-L-cysteine (SNC). acs.org
Rapid trans-S-nitrosation reactions with endogenous thiol-containing molecules. acs.org
Decomposition to nitric oxide, a process that can be triggered by traces of metal ions. nih.govacs.org
The ability of SNCEE to enter cells and generate S-nitrosothiols intracellularly was demonstrated in human neutrophils, where its uptake led to an inhibition of NADPH oxidase-dependent superoxide (B77818) anion radical generation. nih.govacs.org This effect was not observed with the less permeable SNC, highlighting the utility of the ethyl ester derivative for modulating intracellular redox processes. acs.org
Table 2: Comparison of S-Nitroso-L-cysteine (SNC) and S-Nitroso-L-cysteine Ethyl Ester (SNCEE)
| Property | S-Nitroso-L-cysteine (SNC) | S-Nitroso-L-cysteine Ethyl Ester (SNCEE) |
|---|---|---|
| Cellular Uptake | Limited ability to cross membranes. nih.govacs.org | Lipophilic nature allows for cellular uptake. nih.govacs.org |
| Primary Function | Trans-S-nitrosation of extracellular proteins. acs.org | Acts as an intracellular nitrosating agent. nih.govacs.org |
| Observed Effect in Neutrophils | No significant intracellular S-nitrosothiol accumulation. acs.org | Intracellular accumulation of S-nitrosothiols and inhibition of NADPH oxidase. nih.govacs.org |
Development of Novel Chemical Reagents
Components in Two-Step Labeling Methods
This compound is utilized as a reactive component in the development of novel reagents for multi-step chemical biology protocols, particularly for the labeling and modification of proteins. researchgate.net Site-specific protein labeling is a powerful tool for studying protein function, and methods that target the amino acid cysteine are common due to the unique nucleophilicity of its thiol group. nih.gov
One such two-step approach involves the reaction of a specifically designed labeling agent with this compound to create a functionalized intermediate, which is then used for further conjugation. For example, research has demonstrated the reaction of cyclopropenone with L-cysteine ethyl ester. researchgate.net This reaction serves as a model for developing protein modification strategies where the unique reactivity of a cysteine residue can be harnessed.
In a broader context, two-step labeling strategies offer significant advantages. A common method involves the initial modification of a protein, often at a cysteine residue, followed by a second reaction to attach a probe, such as a fluorophore or a biotin tag. nih.govrsc.org For instance, a protein can first be labeled with a reagent that introduces a bio-orthogonal handle (e.g., an azide (B81097) or alkyne). This handle can then be specifically reacted in a second step via "click" chemistry, allowing for the attachment of a wide variety of molecules. rsc.org While these methods often target native or engineered cysteine residues on a protein, the use of this compound in foundational chemical studies helps to optimize the reaction conditions and validate the chemistry before its application to more complex biological systems. researchgate.net
Future Research Directions for Ethyl L Cysteinate
Elucidation of Undefined Reaction Mechanisms
A foundational area for future research is the detailed elucidation of the reaction mechanisms involving ethyl L-cysteinate. While the reactivity of its parent amino acid, L-cysteine, has been studied in various contexts, the influence of the ethyl ester group on reaction pathways, kinetics, and transition states is not fully understood.
Kinetic and mechanistic studies on the reactions of L-cysteine and its derivatives with various substrates have revealed complex, multi-step pathways. For instance, studies on the interaction of L-cysteine with platinum(II) complexes show distinct consecutive steps, with the initial step being dependent on the ligand concentration and the second being independent. researchgate.net Similarly, the oxidation of L-cysteine by metal complexes has been shown to follow second-order kinetics, being first-order with respect to both the oxidant and the substrate. ccsenet.org A study on nucleophilic aromatic substitution (SNAr) reactions involving several biothiols, including L-cysteine ethyl ester, highlighted that its reactivity is significantly influenced by the protonation state of its amino group. frontiersin.org L-cysteine ethyl ester was found to be about 19,000 times less reactive than N-acetylcysteine in these reactions, a difference attributed to its chemical structure and acid-base equilibria. frontiersin.org
Future investigations should focus on:
Oxidation-Reduction Reactions: Characterizing the intermediates and final products of this compound oxidation under various conditions. This includes studying its reactions with biologically relevant oxidizing agents to understand its role as an antioxidant.
Nucleophilic Reactions: Quantifying the nucleophilicity of the thiol group in this compound. The ethyl ester moiety may alter the pKa of the thiol and amino groups, thereby affecting its reactivity compared to L-cysteine. frontiersin.org Detailed kinetic studies, such as those performed for L-cysteine with thiosulfinate esters, are needed to map out its pH-dependent reaction pathways. nih.gov
Metal Complexation: Investigating the coordination chemistry of this compound with various metal ions. Understanding the structure and stability of these complexes is crucial for its application in areas like asymmetric catalysis and bioinorganic chemistry.
These studies will likely employ techniques such as stopped-flow spectrophotometry, mass spectrometry for monitoring transient species, and detailed kinetic analysis under pseudo-first-order conditions to determine rate constants and propose reaction mechanisms. ccsenet.orgnih.govpnas.org
Exploration of Novel Biocatalytic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. rsc.orginteresjournals.org Future research should vigorously explore the use of enzymes for both the synthesis of this compound and its subsequent transformation into valuable chiral compounds.
The field of biocatalysis is rapidly advancing, with enzymes being engineered for novel reactivities and broader substrate scopes. biorxiv.orgnih.govnih.gov While biocatalytic routes for L-cysteine production are established, often using microorganisms for the asymmetric transformation of precursors like DL-2-amino-Δ2-thiazoline-4-carboxylic acid (DL-ATC), direct enzymatic esterification to this compound is an area ripe for exploration. mdpi.com
Key future research avenues include:
Enzymatic Synthesis: Developing efficient lipase- or esterase-catalyzed processes for the synthesis of this compound from L-cysteine and ethanol (B145695). This would circumvent the need for protecting groups and harsh reaction conditions often used in chemical synthesis.
Enzyme-Catalyzed Derivatization: Using this compound as a nucleophile in enzyme-catalyzed reactions. For example, transferases or ligases could be employed to couple this compound with other molecules to form peptides or other complex structures. rsc.orgbiorxiv.org The substrate flexibility of certain enzymes, like amide bond synthetases, could be exploited to generate libraries of novel this compound-containing molecules. biorxiv.org
Whole-Cell Biocatalysis: Engineering microbial hosts to produce this compound derivatives directly from simple carbon sources. This involves designing and optimizing metabolic pathways, potentially combining L-cysteine biosynthesis pathways with novel enzymatic esterification or derivatization steps. rsc.org
These biocatalytic strategies promise more sustainable and efficient routes to a wide range of chiral compounds derived from this compound. mdpi.com
Development of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify this compound at trace levels in complex matrices is essential for pharmacokinetic studies, environmental monitoring, and quality control. While analytical methods exist for L-cysteine and some of its derivatives, specific, sensitive, and high-throughput methods for this compound are underdeveloped.
Recent advancements in analytical chemistry provide a roadmap for this area. For example, highly sensitive flow injection analysis (FIA) and sequential injection analysis (SIA) methods have been developed for N-acetyl-L-cysteine ethyl ester (NACET), a related compound. mdpi.commdpi.comnih.govnih.gov These methods are based on the reduction of chromophoric Cu(II)-ligand complexes to Cu(I) complexes by the thiol group, which can be detected spectrophotometrically. mdpi.comnih.gov
Future research should focus on developing and validating methods such as:
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry (MS), offer high selectivity and sensitivity. researchgate.net Derivatization of the thiol or amino group may be necessary to improve chromatographic behavior and detection limits.
Electrochemical Sensors: Designing novel electrochemical sensors for the direct, real-time detection of this compound. Ultrasensitive sensors have been reported for the trace identification of cysteine enantiomers, reaching femtomolar detection limits. nih.gov
Spectroscopic Techniques: Exploring techniques like Surface-Enhanced Raman Spectroscopy (SERS) for trace analysis. mdpi.com Spectrometric methods using silver nanoparticles have also shown promise for the sensitive determination of L-cysteine. researchgate.net
Automated Flow-Based Analysis: Adapting FIA and SIA methods for the rapid and automated quantification of this compound in pharmaceutical or biological samples. mdpi.commdpi.comnih.gov
The table below summarizes potential analytical techniques and their performance metrics, based on methods developed for related cysteine derivatives.
| Analytical Technique | Ligand/Method | Limit of Detection (LOD) | Linear Range | Throughput | Reference |
| Sequential Injection Analysis (SIA) | Cu(II)-BCS | 2.6 x 10⁻⁶ mol L⁻¹ | 4.0 x 10⁻⁶–1.0 x 10⁻⁴ mol L⁻¹ | 78 h⁻¹ | mdpi.comnih.gov |
| Sequential Injection Analysis (SIA) | Cu(II)-BCA | 5.2 x 10⁻⁶ mol L⁻¹ | 6.0 x 10⁻⁶–1.0 x 10⁻⁴ mol L⁻¹ | 60 h⁻¹ | mdpi.comnih.gov |
| Sequential Injection Analysis (SIA) | Cu(II)-NCN | 5.5 x 10⁻⁶ mol L⁻¹ | 8.0 x 10⁻⁶–2.0 x 10⁻⁴ mol L⁻¹ | 60 h⁻¹ | mdpi.comnih.gov |
| Flow Injection Analysis (FIA) | Cu(II)-BCS | 6.0 x 10⁻⁷ mol L⁻¹ | 6.0 x 10⁻⁷–1.2 x 10⁻⁴ mol L⁻¹ | 90 h⁻¹ | mdpi.com |
| Electrochemical Sensor | CuxS@SOD Zeolite | 0.70 fM (for L-Cys) | Not Specified | Rapid | nih.gov |
Data adapted from methods developed for N-acetyl-l-cysteine ethyl ester (NACET) and L-cysteine (L-Cys).
Design and Synthesis of New this compound Derivatives with Tuned Biochemical Properties
Modifying the structure of this compound is a promising strategy to create new molecules with tailored properties for specific applications, particularly in pharmacology and materials science. The esterification of L-cysteine to this compound already represents a modification that enhances lipophilicity and cell permeability. nih.govresearchgate.net Further derivatization could fine-tune these and other properties.
Research on other L-cysteine derivatives has demonstrated that chemical modifications can lead to compounds with unique biological activities, such as antimicrobial, antioxidant, or anticancer properties. ontosight.aiontosight.airesearchgate.netspandidos-publications.com For instance, S-allyl-L-cysteine and other organosulfur compounds are being investigated for neuroprotective effects. spandidos-publications.com Polymers conjugated with cysteine derivatives have shown enhanced muco- and tissue adhesion. mdpi.com
Future synthetic efforts should target:
N-Acyl Derivatives: Introducing various acyl groups at the amino function to modulate lipophilicity, hydrogen bonding capacity, and interaction with biological targets.
S-Substituted Derivatives: Attaching different functional groups to the sulfur atom to create compounds with novel electronic properties or to serve as prodrugs that release this compound upon cleavage. The synthesis of 4-thialysine, an analog of lysine (B10760008), is achieved by reacting cysteine with 2-bromoethylamine. nih.gov
Peptide Conjugates: Incorporating this compound into peptide sequences as a building block to create peptidomimetics with enhanced stability or specific binding affinities.
Polymer Conjugates: Grafting this compound onto polymer backbones to create functional biomaterials with applications in drug delivery and tissue engineering. mdpi.com
The synthesis of these novel derivatives will require multi-step organic chemistry, and their properties will be evaluated through a combination of in vitro and in silico methods. ontosight.airesearchgate.netmdpi.com
In-depth Computational Modeling of Complex Interactions
Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level, offering insights that are often difficult to obtain through experiments alone. Future research should leverage in-depth computational modeling to understand the complex interactions of this compound and its derivatives.
Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in understanding the interactions of L-cysteine and its derivatives. researchgate.netdigitellinc.com this compound (CysOEt) has itself been used as a substrate analog in computational models of metalloenzyme active sites, such as cysteine dioxygenase, to probe reaction mechanisms and the role of the metal center. rsc.orgacs.orgmarquette.edunih.gov These studies evaluate geometric and electronic structures, reaction energetics, and spectroscopic properties. rsc.orgacs.org
Key areas for future computational investigation include:
Conformational Analysis: Determining the preferred conformations of this compound and its derivatives in different environments (gas phase, solvents) and understanding how conformation influences reactivity.
Interaction with Biomolecules: Using molecular docking and molecular dynamics (MD) simulations to model the binding of this compound derivatives to protein targets, such as enzyme active sites. This can guide the design of potent and selective inhibitors.
Reaction Energetics: Calculating the energy barriers and reaction profiles for the mechanisms elucidated in experimental studies (as described in 8.1). This can help to validate proposed pathways and identify rate-determining steps. researchgate.net
Electronic Structure Analysis: Investigating the electronic properties, such as charge distribution and frontier molecular orbitals (HOMO-LUMO), to predict reactivity and rationalize experimental observations. researchgate.netresearchgate.net DFT calculations have been used to explore the interplay of molecule-surface and molecule-molecule interactions in the self-assembly of L-cysteinate on gold surfaces. researchgate.net
The synergy between advanced computational modeling and empirical research will be crucial for accelerating the rational design of new this compound-based molecules and materials.
| Computational Method | Application Area for this compound | Insights Gained | Representative References (for Cysteine/Derivatives) |
| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure, spectroscopic properties | Activation energies, transition state geometries, charge distribution, interpretation of EPR and Raman spectra. | researchgate.netresearchgate.netrsc.orgacs.orgunige.ch |
| Molecular Dynamics (MD) | Self-assembly, binding to surfaces, conformational sampling | Stable configurations, interaction energies, diffusion behavior. | researchgate.net |
| Ab initio Calculations (e.g., CASSCF) | Electronic structure of metal complexes, excited states | Accurate description of electronic states, prediction of spectroscopic parameters (e.g., EPR g-values). | acs.orgacs.org |
| Molecular Docking | Binding to proteins/enzymes | Prediction of binding modes, scoring of potential inhibitors. | researchgate.net |
Q & A
Q. What are the established synthetic routes for Ethyl L-cysteinate, and how do reaction conditions influence yield and enantiomeric purity?
this compound is commonly synthesized via nucleophilic substitution or coupling reactions. For example, a transition metal-free method involves reacting this compound with electrophilic vinylating agents (e.g., VBX2a) in tetrahydrofuran (THF) using tert-butoxide (tBuOK) as a base. This yields vinylated derivatives with >99% enantiomeric excess (ee) when purified via chiral stationary phase chromatography . Alternative routes include peptide coupling with p-nitrophenyl esters, followed by deprotection and isolation under inert conditions . Key variables affecting yield include solvent polarity, reaction time, and base strength.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound derivatives?
- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming structural integrity, especially sulfur-related stereochemistry. For example, vinylated derivatives show distinct olefinic proton signals at δ 5.5–6.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Used to verify molecular formulas (e.g., CHNOSNa for methylated derivatives) .
- Chiral Supercritical Fluid Chromatography (SFC): Essential for determining enantiomeric purity, with conditions such as Chiralpak IF-3 columns and 10% MeOH in CO achieving baseline separation .
Advanced Research Questions
Q. How can researchers optimize the intercalation of this compound into layered double hydroxides (LDHs) for catalytic applications?
Intercalation into CaAl-LDH involves ion-exchange reactions under alkaline conditions. Structural characterization via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirms successful integration. For instance, interlayer spacing expands to ~1.5 nm upon L-cysteinate intercalation, while FTIR reveals shifts in carboxylate and thiol vibrational bands . Optimization parameters include pH, reaction time, and LDH layer charge density. Post-intercalation oxidation studies using HO or O as oxidants show selective conversion to cystine derivatives, with yields dependent on solvent polarity .
Q. How should contradictory data in oxidation studies of this compound derivatives be resolved?
Discrepancies in oxidation outcomes (e.g., cystine vs. sulfoxide formation) often arise from solvent effects or catalyst selection. For example, aqueous environments favor disulfide bonds due to thiolate ion stabilization, while aprotic solvents like acetonitrile promote sulfoxide formation via radical intermediates . Researchers should:
- Replicate experiments under strictly controlled atmospheres (e.g., N vs. O).
- Use electron paramagnetic resonance (EPR) to detect radical species.
- Cross-validate results with computational methods (e.g., DFT calculations for transition-state energetics).
Q. What mechanistic insights can be gained from kinetic studies of this compound’s electrophilic vinylation?
Kinetic profiling under pseudo-first-order conditions reveals a two-step mechanism: (1) rapid deprotonation of the thiol group by tBuOK, and (2) rate-limiting electrophilic attack by VBX2a. Arrhenius plots of rate constants at 25–60°C provide activation energies (~50 kJ/mol), consistent with a nucleophilic aromatic substitution pathway . Isotopic labeling (e.g., deuterated solvents) can further elucidate proton-transfer steps.
Methodological Guidance
Q. How should statistical analysis be applied to quantify uncertainties in this compound synthesis?
- Error Propagation: Use standard deviation (σ) for triplicate experiments to calculate confidence intervals for yields and ee values.
- Multivariate Analysis: Design of Experiments (DoE) software (e.g., JMP) can model interactions between variables (e.g., temperature, base concentration) .
- Uncertainty Budgets: Include instrument precision (e.g., ±0.1% for HPLC) and human error (e.g., ±2% for manual sampling) .
Q. What ethical and safety protocols are critical for handling this compound in biological studies?
- Toxicity Screening: Pre-test derivatives on cell lines (e.g., HEK293) to establish IC values.
- Institutional Review: Obtain ethics committee approval for in vivo studies, specifying animal welfare protocols (e.g., OECD Guidelines) .
- Waste Disposal: Neutralize thiol-containing waste with oxidizing agents (e.g., NaOCl) before disposal .
Data Presentation Standards
- Raw Data: Include in appendices with metadata (e.g., instrument calibration dates) .
- Processed Data: Highlight statistically significant trends in the main text using ANOVA or t-test results (α = 0.05) .
- Reproducibility: Provide detailed synthetic procedures (e.g., "15 ml ethanol, 35 ml water" for precipitation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
